6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(bromomethyl)-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHALGNQKDVJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CBr)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344789 | |
| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112888-43-4 | |
| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Unveiling of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals
Foreword
In the landscape of modern drug discovery, the quinazolinone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The targeted functionalization of this core structure is a key strategy in medicinal chemistry for modulating pharmacological activity. This technical guide provides an in-depth analysis of the spectroscopic characteristics of a key synthetic intermediate, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one . As a reactive handle for further molecular elaboration, a comprehensive understanding of its spectroscopic signature is paramount for researchers in ensuring reaction success and purity of subsequent compounds.
This document moves beyond a mere listing of data. It is designed to provide a cohesive narrative that explains the "why" behind the spectral features, grounded in the fundamental principles of spectroscopy and the electronic environment of the quinazolinone core. The protocols and interpretations presented herein are curated from established methodologies and validated through comparison with extensive literature on related analogues, ensuring a high degree of scientific integrity and practical utility for researchers in the field.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its distinct functional groups and aromatic system, gives rise to a unique spectroscopic fingerprint. The quinazolinone core, the methyl group at the 2-position, and the reactive bromomethyl group at the 6-position each contribute characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which we will explore in detail.
Molecular Formula: C₁₀H₉BrN₂O[1] Molecular Weight: 253.10 g/mol [1] CAS Number: 112888-43-4[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the bromomethyl protons, the methyl protons, and the N-H proton of the quinazolinone ring. The predicted chemical shifts (δ) in ppm are based on the analysis of similar quinazolinone structures.[2][3][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| NH (Position 3) | ~12.5 | Broad Singlet | 1H | The acidic proton on the nitrogen of the amide functional group typically appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |
| Ar-H (Position 5) | ~8.1 | Doublet | 1H | This proton is deshielded by the anisotropic effect of the adjacent carbonyl group. It will appear as a doublet due to coupling with the proton at position 7. |
| Ar-H (Position 7) | ~7.8 | Doublet of Doublets | 1H | This proton is coupled to the protons at positions 5 and 8, resulting in a doublet of doublets. |
| Ar-H (Position 8) | ~7.6 | Doublet | 1H | This proton is part of the aromatic system and its chemical shift is influenced by the overall electron density of the ring. It will appear as a doublet due to coupling with the proton at position 7. |
| CH₂ Br (Position 6) | ~4.8 | Singlet | 2H | The methylene protons adjacent to the bromine atom are significantly deshielded and appear as a singlet. |
| CH₃ (Position 2) | ~2.4 | Singlet | 3H | The methyl group at the 2-position is attached to a C=N bond and appears as a characteristic singlet in the upfield region. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The predicted chemical shifts are based on the known effects of the substituents on the quinazolinone core.[2][3][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Position 4) | ~162 | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield. |
| C =N (Position 2) | ~153 | The carbon of the imine bond is also deshielded and appears in the aromatic region. |
| Ar-C (Position 8a) | ~148 | This quaternary carbon is adjacent to the nitrogen atom and part of the fused aromatic system. |
| Ar-C (Position 6) | ~137 | The aromatic carbon bearing the bromomethyl group will be shifted downfield due to the electron-withdrawing effect of the bromine. |
| Ar-C (Position 7) | ~135 | Aromatic methine carbon. |
| Ar-C (Position 5) | ~128 | Aromatic methine carbon. |
| Ar-C (Position 4a) | ~121 | Quaternary aromatic carbon. |
| Ar-C (Position 8) | ~118 | Aromatic methine carbon. |
| C H₂Br (Position 6) | ~33 | The carbon of the bromomethyl group is in the aliphatic region, shifted downfield by the electronegative bromine atom. |
| C H₃ (Position 2) | ~22 | The methyl carbon at the 2-position appears in the upfield aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound is expected to show the following key absorption bands.[2][6][7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3100 | Medium, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=O Stretch (Amide) | ~1680 | Strong |
| C=N Stretch | ~1620 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-N Stretch | ~1350 | Medium |
| C-Br Stretch | ~650 | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.
Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
[M]⁺ for C₁₀H₉⁷⁹BrN₂O: m/z = 252
-
[M]⁺ for C₁₀H₉⁸¹BrN₂O: m/z = 254
Key Fragmentation Pathways:
A primary fragmentation pathway would involve the loss of the bromine atom, followed by the loss of the methyl group or other characteristic fragments of the quinazolinone ring system.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A greater number of scans will be required compared to ¹H NMR.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent pellet.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry
Sample Preparation:
-
For ESI-MS, prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
For EI-MS, the sample can be introduced directly into the ion source.
Instrumentation:
-
A mass spectrometer equipped with an ESI or EI source.
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging a deep understanding of the structure-property relationships and by drawing comparisons with well-characterized analogues, researchers can confidently identify and assess the purity of this key intermediate. The detailed protocols and workflow presented herein serve as a practical resource for scientists engaged in the synthesis and development of novel quinazolinone-based therapeutic agents. The robust characterization of such building blocks is a critical, foundational step in the path towards the discovery of new and effective medicines.
References
- 1. scbt.com [scbt.com]
- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Identification and Validation of Biological Targets for 6-(bromomethyl)-2-methylquinazolin-4(3H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of numerous drugs with activities ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant.[3][4][5] The specific compound, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, presents a particularly compelling case for target discovery. It combines the proven quinazolinone core with a chemically reactive 6-(bromomethyl) group. This benzylic bromide is a potent electrophile, strongly suggesting that the compound may act as a targeted covalent inhibitor (TCI).[6][7]
TCIs typically function through a two-step mechanism: initial, reversible binding to the target protein, driven by the quinazolinone scaffold, followed by the formation of a permanent covalent bond between the electrophilic "warhead" and a nearby nucleophilic amino acid residue, such as cysteine, lysine, or histidine.[8][9] This covalent modification can lead to enhanced potency, prolonged duration of action, and the ability to inhibit challenging targets.[6]
This guide provides a comprehensive, technically-focused framework for the systematic identification and validation of the biological targets of this compound. It moves from hypothesis-driven strategies based on the known pharmacology of the core scaffold to unbiased, proteome-wide screening methods designed to uncover novel interactions driven by its unique covalent potential.
Chapter 1: The Chemical Rationale: Scaffold and Warhead
The Quinazolinone Core: A Platform for Diverse Bioactivity
The 4(3H)-quinazolinone ring system is a bioisostere for various biological recognition motifs, most notably the purine core of ATP. This mimicry allows it to competitively bind to the ATP-binding sites of numerous enzymes. This is exemplified by the success of several FDA-approved kinase inhibitors in cancer therapy, such as gefitinib and erlotinib, which are based on the quinazoline scaffold.[10][11] Beyond kinases, quinazolinone derivatives have been developed as inhibitors of other important enzyme families, including Poly (ADP-ribose) polymerases (PARPs), which are critical for DNA repair.[12][13] The broad biological activity of this scaffold makes these target families primary areas of investigation.[1][4]
The Bromomethyl "Warhead": A Covalent Modifier
The defining feature of this molecule is the bromomethyl group at the 6-position. This group is a reactive electrophile that can undergo nucleophilic substitution reactions with electron-rich amino acid side chains on proteins.[14][15] The reactivity of this group is central to the hypothesis that the compound acts as a covalent inhibitor. The introduction of a bromine atom can increase therapeutic activity and favorably affect a drug's metabolism and duration of action.[16][17][18]
Potential Nucleophilic Residues for Covalent Modification:
-
Cysteine (Thiol group): The most common target for electrophilic warheads due to the high nucleophilicity of the thiolate anion.
-
Lysine (ε-Amino group): A primary amine that can act as a nucleophile.
-
Histidine (Imidazole ring): The nitrogen atoms in the imidazole ring are nucleophilic.
-
Tyrosine (Phenolic hydroxyl group): Can be targeted by specific, highly reactive electrophiles.
The strategy for target identification must therefore be equipped to not only find proteins that bind the compound but also to confirm and map this covalent modification.
Chapter 2: Hypothesis-Driven Target Identification
Based on the known pharmacology of the quinazolinone scaffold, a logical first step is to investigate well-established target families.
Kinase Family Profiling
Given that many quinazoline-based drugs are kinase inhibitors, this family is a primary hypothetical target.[10][19][20] A broad kinase screen can rapidly identify potential targets.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Assay Principle: A competitive binding assay or a direct enzymatic activity assay is used. The compound is tested at a fixed concentration (e.g., 1-10 µM) against a large panel of recombinant human kinases.
-
Procedure: a. Select a commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology). b. Prepare a stock solution of this compound in DMSO. c. The screening vendor will perform the primary screen, incubating the compound with each kinase and its respective substrate/tracer. d. The percent inhibition for each kinase is measured relative to a vehicle control (DMSO).
-
Data Analysis: a. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >75% inhibition). b. For promising hits, a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 (half-maximal inhibitory concentration). c. Due to the covalent nature, time-dependent inhibition should be assessed by pre-incubating the kinase and inhibitor for varying times before adding ATP/substrate.
PARP Family Profiling
Several quinazolinone derivatives have shown potent PARP inhibitory activity, making this another high-priority target class.[12][13][21]
Protocol 2: In Vitro PARP Inhibition Assay
-
Assay Principle: A chemiluminescent or fluorescent assay is used to measure the activity of PARP enzymes (e.g., PARP-1, PARP-2). These assays typically measure the incorporation of NAD+ into poly(ADP-ribose) chains on a histone substrate.
-
Procedure: a. Utilize a commercially available PARP assay kit (e.g., BPS Bioscience). b. Incubate recombinant PARP-1 enzyme with the compound at various concentrations. c. Initiate the reaction by adding activated DNA and the biotinylated NAD+ substrate. d. Allow the reaction to proceed for a set time (e.g., 60 minutes). e. Stop the reaction and detect the biotinylated poly(ADP-ribose) chains using a streptavidin-conjugated reporter (e.g., HRP or a fluorophore).
-
Data Analysis: a. Calculate the percent inhibition at each concentration relative to a vehicle control. b. Plot the dose-response curve and determine the IC50 value. The PARP inhibitor Olaparib can be used as a positive control.[22]
Chapter 3: Unbiased Chemoproteomic Strategies for Target Deconvolution
To identify targets beyond the usual suspects and to fully leverage the compound's reactive nature, unbiased proteome-wide methods are essential. These techniques identify protein interactions directly in complex biological systems like cell lysates or live cells.[23][24]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful strategy for identifying the targets of covalent inhibitors.[25][26] The compound itself acts as an "activity-based probe" that covalently labels its protein targets. These labeled proteins can then be enriched and identified by mass spectrometry.[27][28]
Diagram 1: Activity-Based Protein Profiling (ABPP) Workflow
Caption: Workflow for identifying covalent targets using ABPP.
Protocol 3: ABPP for Target Identification
-
Probe Synthesis: The compound contains a bromomethyl group, which is not directly amenable to standard click chemistry. A synthetic analogue may be required where a terminal alkyne is incorporated into the structure to serve as a handle for click chemistry, while retaining the bromomethyl warhead.
-
Cell/Lysate Treatment: a. Treat live cells or cell lysates with the alkyne-tagged compound for a specified time to allow for covalent labeling. b. Include a vehicle control (DMSO) and a competitive control where cells are pre-treated with a large excess of the original, non-tagged this compound.
-
Click Chemistry and Enrichment: a. Lyse the cells (if treated live). b. Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide reporter tag to the alkyne handle on the labeled proteins. c. Enrich the now-biotinylated proteins using streptavidin-coated beads.
-
Mass Spectrometry: a. Wash the beads extensively to remove non-specifically bound proteins. b. Perform on-bead tryptic digestion to release peptides for analysis. c. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control. b. True targets should show significantly reduced enrichment in the competitive control sample.
Thermal Proteome Profiling (TPP)
TPP is an unbiased method that identifies drug-target interactions by measuring changes in protein thermal stability upon ligand binding.[29][30] Covalent binding typically leads to a significant increase in the melting temperature (Tₘ) of the target protein.[31] This method does not require modification of the compound.[30][[“]]
Diagram 2: Thermal Proteome Profiling (TPP) Workflow
Caption: Workflow for target identification using TPP.
Protocol 4: TPP for Target Identification
-
Cell Treatment: Treat two populations of cultured cells, one with the compound and one with vehicle (DMSO).
-
Lysate Preparation and Heating: Harvest and lyse the cells. Aliquot the lysates from each condition into separate PCR tubes and heat them across a temperature gradient (e.g., 10-12 temperatures from 37°C to 67°C).
-
Fractionation: After heating, centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.
-
Proteomic Analysis: a. Digest the soluble proteins into peptides. b. Label the peptides from each temperature point with isobaric mass tags (e.g., TMT). c. Combine the labeled peptides and analyze by LC-MS/MS.
-
Data Analysis: a. For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." b. Compare the melting curves between the compound-treated and vehicle-treated samples. A significant shift in the melting curve, particularly a shift to a higher temperature, indicates a direct binding interaction between the compound and the protein.
Chapter 4: Target Validation and Mechanistic Elucidation
Identifying a list of candidate targets is only the first step. Rigorous validation is required to confirm direct interaction and biological relevance.[33]
Summary of Potential Targets and Validation Strategies
| Target Class | Primary Screening Method | Biochemical Validation | Cellular Validation |
| Kinases | Kinase Panel Screen | Recombinant kinase IC50, k_inact_/K_I | Cellular Thermal Shift Assay (CETSA), Western Blot for p-substrate |
| PARPs | PARP Activity Assay | Recombinant PARP IC50 | Cellular PARylation Assay |
| Novel Proteins | ABPP, TPP | Recombinant protein binding (SPR/ITC), Covalent adduct mapping (MS) | CETSA, Target knockdown/knockout (siRNA/CRISPR) |
Biochemical Validation: Mapping the Covalent Adduct
For a covalent inhibitor, definitively identifying the site of modification is the gold standard of direct target validation.
Protocol 5: Covalent Adduct Mapping by Mass Spectrometry
-
Sample Preparation: Incubate the purified recombinant target protein with a slight molar excess of this compound.
-
Digestion: Denature, reduce, and alkylate (with a standard agent like iodoacetamide) the protein, then digest it into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture. The goal is to find a peptide whose mass has increased by exactly the mass of the compound minus the mass of HBr.
-
Data Analysis: Use specialized software to search the MS/MS data for this specific mass shift. The fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified.
Cellular Target Engagement and Pathway Analysis
Confirming that the compound engages the target in a live cell and affects its downstream signaling is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this.[29]
Diagram 3: Target Validation and Pathway Analysis Logic
Caption: Logical flow for validating a target and its pathway.
Conclusion and Future Directions
This guide outlines a multi-faceted strategy to robustly identify and validate the biological targets of this compound. By integrating hypothesis-driven approaches with unbiased chemoproteomics, researchers can build a strong evidence-based case for a specific mechanism of action. The key lies in the compound's dual nature: the quinazolinone scaffold provides target recognition, while the bromomethyl warhead enables potent, covalent inhibition.
Successful identification and validation of a high-value target will open the door for further preclinical development. This includes structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its behavior in vivo, and ultimately, the assessment of its therapeutic potential in relevant disease models.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 7. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 12. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [manmiljournal.ru]
- 13. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 16. jms.ump.edu.pl [jms.ump.edu.pl]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 24. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 26. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 27. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
- 28. Activity-based protein profiling for natural product target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 31. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. | Semantic Scholar [semanticscholar.org]
- 32. consensus.app [consensus.app]
- 33. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
In Silico Docking of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth technical exploration of in silico molecular docking studies focused on the compound 6-(bromomethyl)-2-methylquinazolin-4(3H)-one. As a member of the quinazolinone class of heterocyclic compounds, this molecule holds potential for therapeutic applications, and understanding its interactions with biological macromolecules is a critical step in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step methodologies.
Introduction: The Quinazolinone Scaffold and the Promise of In Silico Analysis
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Many of these activities arise from the ability of quinazolinone derivatives to interact with key biological targets such as protein kinases and poly(ADP-ribose) polymerase-1 (PARP-1).[2][3][4][5] The subject of this guide, this compound, is a specific derivative with potential for targeted therapeutic intervention.
In silico molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[6] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries, elucidation of binding mechanisms, and optimization of lead compounds.[7][8] By simulating the interaction between this compound and potential protein targets, we can gain valuable insights into its binding affinity, key intermolecular interactions, and potential as a therapeutic agent.
This guide will navigate the reader through the entire in silico docking workflow, from target selection and preparation to the execution of docking simulations and the critical analysis of the results.
The In Silico Docking Workflow: A Conceptual Overview
The process of in silico docking can be broken down into several key stages, each requiring careful consideration and execution to ensure meaningful and reproducible results. The following diagram illustrates the general workflow that will be detailed in this guide.
Figure 1: A high-level overview of the key phases in a typical in silico molecular docking study.
Part 1: Target Identification and Preparation
The success of any docking study hinges on the appropriate selection and meticulous preparation of the protein target. For the quinazolinone scaffold, several protein families have been identified as relevant targets.
Selecting a High-Value Target
Given the known biological activities of quinazolinone derivatives, promising targets for this compound include:
-
Protein Tyrosine Kinases (PTKs): Many quinazoline-based compounds are known inhibitors of PTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][9] These are crucial targets in oncology.
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer, and quinazolinone derivatives have been developed as CDK inhibitors.[10]
-
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy.[2][3]
For the purpose of this guide, we will proceed with a representative protein kinase as our target. The general principles of preparation and docking are transferable to other targets.
Protein Structure Preparation: A Step-by-Step Protocol
The following protocol outlines the necessary steps to prepare a protein structure for docking, using widely available molecular modeling software.
Objective: To obtain a clean, structurally sound protein model ready for docking simulations.
Materials:
-
A computer with a molecular visualization and editing program (e.g., PyMOL, UCSF Chimera, BIOVIA Discovery Studio).
-
Access to the Protein Data Bank (PDB) (rcsb.org).
Protocol:
-
Obtain the Protein Crystal Structure:
-
Navigate to the PDB website and search for a suitable crystal structure of the target protein. For this example, let's assume we are targeting a specific kinase. It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.
-
-
Initial Inspection and Cleaning:
-
Load the downloaded PDB file into your molecular visualization software.
-
Remove all non-essential molecules, including water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.[11]
-
If the biological unit is a monomer but the PDB file contains a dimer or higher-order oligomer, remove the extraneous chains.[12]
-
-
Handling Missing Residues and Loops:
-
Inspect the protein for any missing residues or loops, which are common in crystal structures. If these gaps are located far from the binding site, they may not significantly impact the docking results. However, if they are near the active site, they should be modeled using loop prediction software.
-
-
Adding Hydrogen Atoms:
-
Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for a physiological pH (typically around 7.4).[13]
-
-
Assigning Partial Charges:
-
Assign partial charges to all atoms in the protein. The choice of force field (e.g., AMBER, CHARMM) will determine the charge assignment. This step is critical for accurately calculating the electrostatic interactions between the protein and the ligand.
-
-
Energy Minimization:
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This should be a constrained minimization to avoid significant deviation from the experimental crystal structure.
-
-
Saving the Prepared Protein:
-
Save the prepared protein structure in a suitable format for your chosen docking software (e.g., PDBQT for AutoDock Vina).
-
Part 2: Ligand Preparation
The ligand, this compound, must also be carefully prepared to ensure its chemical and conformational properties are accurately represented.
Ligand Structure Generation and Optimization
Objective: To generate a low-energy, 3D conformation of the ligand with correct atom types and charges.
Materials:
-
A chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Software for 3D structure generation and energy minimization (e.g., Open Babel, Avogadro, or integrated modules within docking suites).
Protocol:
-
2D Structure Creation:
-
Draw the 2D structure of this compound in a chemical drawing program.
-
-
Conversion to 3D:
-
Convert the 2D drawing into a 3D structure. Most chemical drawing tools have this functionality.
-
-
Energy Minimization:
-
Perform a geometry optimization (energy minimization) of the 3D structure using a suitable force field (e.g., MMFF94, UFF). This will produce a low-energy conformation of the ligand.[14]
-
-
Assigning Partial Charges:
-
Calculate and assign partial charges to the ligand atoms. The Gasteiger-Marsili method is a commonly used approach for this step.[14]
-
-
Defining Rotatable Bonds:
-
Identify the rotatable bonds in the ligand. This is crucial for flexible docking, where the ligand is allowed to change its conformation to fit into the binding site. Most docking software will automatically detect these bonds.
-
-
Saving the Prepared Ligand:
-
Save the prepared ligand in the appropriate format for your docking software (e.g., PDBQT for AutoDock Vina).
-
Part 3: The Docking Simulation
With the prepared protein and ligand, the docking simulation can now be performed. This section will use AutoDock Vina as a representative software, as it is widely used and freely available.[15]
Defining the Search Space: The Grid Box
Objective: To define the specific region of the protein where the docking algorithm will search for binding poses.
Protocol:
-
Identify the Binding Site:
-
If a co-crystallized ligand was present in the original PDB structure, its location defines the binding site.
-
If no co-crystallized ligand is available, binding pocket prediction algorithms can be used, or the grid box can be centered on key catalytic or allosteric residues.
-
-
Set the Grid Box Dimensions:
-
In your docking software, define a 3D grid box that encompasses the entire binding site with a reasonable margin (typically a few Angstroms in each dimension). The size of the grid box will influence the search space and computational time.[16]
-
Running the Docking Simulation
Objective: To execute the docking algorithm to predict the binding poses and affinities of the ligand.
Protocol:
-
Configure the Docking Parameters:
-
Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other parameters such as the number of binding modes to generate and the exhaustiveness of the search.
-
-
Launch the Docking Job:
-
Execute the docking program from the command line, providing the configuration file as input. The software will then perform the docking calculations.[15]
-
The following diagram illustrates the core logic of the docking simulation process.
Figure 2: A flowchart depicting the computational steps involved in a molecular docking simulation.
Part 4: Analysis and Interpretation of Docking Results
Key Metrics for Analysis
| Metric | Description | Interpretation |
| Binding Affinity (ΔG) | The predicted free energy of binding, typically in kcal/mol. | A more negative value indicates a stronger predicted binding affinity.[17] |
| Root-Mean-Square Deviation (RMSD) | The average distance between the atoms of the docked ligand pose and a reference pose (e.g., the co-crystallized ligand). | An RMSD of less than 2.0 Å is generally considered a good prediction, indicating the docking protocol can accurately reproduce the experimental binding mode.[17][19] |
| Intermolecular Interactions | The specific non-covalent interactions between the ligand and the protein. | Analysis of hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges provides insight into the structural basis of binding. |
Protocol for Analyzing Docking Results
Objective: To evaluate the predicted binding modes and identify the most plausible protein-ligand interactions.
Materials:
-
The output files from the docking simulation.
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera, Maestro).
-
Software for analyzing protein-ligand interactions (e.g., LigPlot+, PLIP).[20]
Protocol:
-
Load the Docking Results:
-
Open the prepared protein structure and the output file containing the docked ligand poses in your visualization software.
-
-
Examine the Top-Ranked Poses:
-
Focus on the top-ranked poses with the most favorable binding affinities.
-
Visually inspect the orientation of the ligand within the binding site. A plausible pose should exhibit good shape complementarity and engage in favorable interactions with the protein.
-
-
Analyze Intermolecular Interactions:
-
For the most promising poses, identify the specific amino acid residues that are interacting with the ligand.
-
Characterize the types of interactions (e.g., hydrogen bonds, hydrophobic contacts). This can be done visually or with specialized software that generates 2D interaction diagrams.[20]
-
-
Compare with Experimental Data (if available):
-
If there is experimental data on the binding of similar compounds to the target protein, compare the predicted binding mode with the known structure-activity relationships (SAR). This can help to validate the docking results.
-
-
Assess Ligand Strain Energy:
-
A good binding pose should not have high internal strain energy. Some docking programs provide an estimate of this value.
-
Conclusion and Future Directions
This in-depth technical guide has provided a comprehensive framework for conducting in silico docking studies of this compound. By following the detailed protocols for protein and ligand preparation, docking simulation, and results analysis, researchers can gain valuable insights into the potential of this compound as a therapeutic agent.
The results of these in silico studies can serve as a strong foundation for further experimental validation. Promising predicted interactions can guide the design of new analogs with improved potency and selectivity. Ultimately, the integration of computational and experimental approaches is key to accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [manmiljournal.ru]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. youtube.com [youtube.com]
The Structure-Activity Relationship of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazolinone ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4] This versatility has established the quinazolinone scaffold as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.
Among the numerous derivatives, those bearing a 4(3H)-one substitution are particularly prominent in oncology research. Several clinically approved drugs, such as gefitinib and erlotinib, feature this core structure and function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[5] The therapeutic success of these agents has spurred extensive research into novel quinazolinone derivatives with improved efficacy, selectivity, and resistance-breaking capabilities.
This technical guide focuses on a specific, yet highly promising, class of quinazolinone derivatives: those substituted with a bromomethyl group at the 6-position and a methyl group at the 2-position. The introduction of a reactive bromomethyl group at the 6-position offers a unique opportunity for covalent modification of biological targets or for further synthetic elaboration to explore a wider chemical space. The 2-methyl group, in turn, influences the overall conformation and electronic properties of the molecule, contributing to its target-binding profile. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, supported by detailed synthetic protocols and a critical evaluation of the impact of various structural modifications on their biological activity.
Synthetic Strategies for 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one Derivatives
The synthesis of this compound derivatives typically begins with the construction of the core quinazolinone ring, followed by functionalization at the desired positions. A common and efficient route involves the use of appropriately substituted anthranilic acids as starting materials.
Protocol 1: Synthesis of the Core Scaffold: 6-Bromo-2-methylquinazolin-4(3H)-one
A foundational precursor for our target compounds is 6-bromo-2-methylquinazolin-4(3H)-one. A reliable method for its synthesis is the reaction of 5-bromoanthranilic acid with acetic anhydride, followed by cyclization.
Step-by-Step Methodology:
-
Acetylation of 5-Bromoanthranilic Acid: To a solution of 5-bromoanthranilic acid in acetic anhydride, add a catalytic amount of pyridine. Heat the mixture at reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the acetylation, cool the reaction mixture to room temperature. The product, 2-acetamido-5-bromobenzoic acid, will precipitate. Filter the solid, wash with cold water, and dry.
-
Formation of the Quinazolinone Ring: Heat the 2-acetamido-5-bromobenzoic acid with an excess of formamide at 150-160 °C for 4-6 hours.[1]
-
Purification: After cooling, pour the reaction mixture into ice-cold water. The crude 6-bromo-2-methylquinazolin-4(3H)-one will precipitate. Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the purified product.
Protocol 2: Introduction of the Bromomethyl Group
The conversion of the 6-bromo substituent to a 6-bromomethyl group can be achieved through a multi-step process, often involving a key intermediate such as the corresponding 6-methyl derivative.
Step-by-Step Methodology:
-
Synthesis of 6-Methyl-2-methylquinazolin-4(3H)-one: This can be achieved by starting with 5-methylanthranilic acid and following a similar procedure as described in Protocol 1.
-
Benzylic Bromination: Dissolve the 6-methyl-2-methylquinazolin-4(3H)-one in a suitable solvent such as carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. Reflux the mixture under UV irradiation until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Protocol 3: Derivatization at the 3-Position
The 3-position of the quinazolinone ring is a common site for modification to explore the SAR. This can be achieved by N-alkylation or N-arylation of the core scaffold.
Step-by-Step Methodology:
-
N-Alkylation/Arylation: To a solution of this compound in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate. Then, add the desired alkyl or aryl halide.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Purification: Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization.
Caption: Synthetic workflow for this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the quinazolinone core. The following sections dissect the SAR based on available literature for structurally related compounds.
The Significance of the 6-Position
The 6-position of the quinazolinone ring is a critical determinant of biological activity.[3] The introduction of a bromomethyl group at this position serves two primary purposes in drug design:
-
A Handle for Further Modification: The reactive nature of the bromomethyl group allows for the facile introduction of a wide array of functional groups through nucleophilic substitution. This enables the exploration of various interactions with the target protein, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
-
A Potential Covalent Warhead: The electrophilic character of the benzylic bromide can facilitate covalent bond formation with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site of a target protein. This can lead to irreversible inhibition and prolonged duration of action.
Studies on related 6-substituted quinazolinones have shown that both the size and electronic properties of the substituent at this position can significantly impact activity. For instance, in a series of 6-substituted quinazolinone derivatives targeting CDK9, the introduction of an iodine atom at the 6-position resulted in sub-micromolar inhibitory activity.[6] This suggests that larger, more polarizable halogens can be well-tolerated and may contribute to enhanced binding.
The Role of the 2-Methyl Group
The 2-position of the quinazolinone ring is another key area for SAR exploration. The presence of a small alkyl group like methyl is often found to be favorable for activity. In many cases, the 2-methyl group occupies a hydrophobic pocket within the target's active site. Modifications at this position can influence the molecule's overall shape and its ability to fit into the binding cleft. While larger substituents can sometimes lead to increased potency, they can also introduce steric hindrance and reduce activity.
Impact of Substituents at the 3-Position
The 3-position is frequently modified to modulate the physicochemical properties and target engagement of quinazolinone derivatives. The introduction of various substituents at this position can lead to:
-
Enhanced Potency: By introducing groups that can form additional interactions with the target protein.
-
Improved Pharmacokinetic Properties: By modifying solubility, metabolic stability, and cell permeability.
-
Altered Selectivity: By fine-tuning the interactions with the target protein relative to off-target proteins.
For example, in a study of 6-iodo-2-methylquinazolin-4(3H)-one derivatives, the nature of the substituent at the 3-position had a profound effect on their cytotoxic activity against various cancer cell lines.[7] Aromatic and heteroaromatic substitutions were generally well-tolerated, and the electronic nature of the substituents on these rings played a crucial role in determining potency.
Caption: Key positions for SAR modulation on the quinazolinone scaffold.
Quantitative Biological Data
The following table summarizes the in vitro anticancer activity of selected 6-substituted-2-methylquinazolin-4(3H)-one derivatives from the literature, which can serve as a benchmark for the evaluation of novel 6-(bromomethyl) analogs.
| Compound ID | 6-Substituent | 3-Substituent | Cell Line | IC50 (µM) | Reference |
| 3a | Iodo | Phenyl | HL-60 | 21 | [7] |
| 3a | Iodo | Phenyl | U937 | 30 | [7] |
| 3d | Iodo | 4-Fluorophenyl | HeLa | 10 | [7] |
| 3e | Iodo | 4-Chlorophenyl | T98G | 12 | [7] |
| 3h | Iodo | 3-Chloro-4-fluorophenyl | T98G | 22 | [7] |
| 25 | Methyl | 3-Bromophenyl | - | 0.142 (CDK9 IC50) | [6] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic placement of a reactive bromomethyl group at the 6-position provides a versatile handle for both covalent targeting and the exploration of a diverse chemical space through further derivatization. The existing body of knowledge on the SAR of related quinazolinone derivatives strongly suggests that modifications at the 3-position will be critical for optimizing the potency, selectivity, and pharmacokinetic profile of this class of compounds.
Future research in this area should focus on the systematic synthesis and biological evaluation of a library of 3-substituted this compound derivatives. Key areas of investigation should include:
-
Exploration of a wide range of substituents at the 3-position: Including alkyl, aryl, and heteroaryl groups with varying electronic and steric properties.
-
Investigation of the mechanism of action: Determining whether these compounds act as covalent or non-covalent inhibitors of their biological targets.
-
Evaluation against a panel of cancer cell lines: To assess their spectrum of activity and identify potential biomarkers of sensitivity.
-
In-depth pharmacokinetic and in vivo efficacy studies: For the most promising lead compounds.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of quinazolinone-based drugs with the potential to make a significant impact on human health.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Novel Analogs from 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2] This technical guide provides an in-depth exploration of the synthesis of novel analogs derived from a key intermediate, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of synthetic strategies, experimental protocols, and the underlying chemical principles. We will delve into the versatile reactivity of the benzylic bromide at the C6-position, a critical anchor for molecular elaboration and the development of new therapeutic agents. The stability of the quinazolinone nucleus makes it an attractive framework for the introduction of diverse bioactive moieties.[3]
Introduction: The Quinazolinone Core in Drug Discovery
Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities.[4] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antiviral properties.[5][6] The versatile nature of the quinazolinone ring system allows for substitutions at various positions, profoundly influencing its therapeutic effects.[7] Notably, substitutions at the 2, 3, and 6-positions have been extensively explored to modulate the biological activity of these compounds.[8][9]
The subject of this guide, this compound, is a highly valuable intermediate for the synthesis of a diverse library of quinazolinone analogs. The presence of a reactive bromomethyl group at the 6-position provides a convenient handle for introducing a variety of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the quinazolinone core, a crucial step in structure-activity relationship (SAR) studies and the optimization of lead compounds.
Synthesis of the Core Intermediate: this compound
A robust and efficient synthesis of the starting material is paramount for any subsequent analog development. A common and effective method for the synthesis of 2-methylquinazolin-4(3H)-ones involves a two-step process starting from the appropriately substituted anthranilic acid.[10]
Step 1: Synthesis of 2,6-dimethyl-4H-3,1-benzoxazin-4-one
The initial step involves the cyclization of 2-amino-5-methylbenzoic acid with an acetylating agent, typically acetic anhydride. This reaction proceeds via an initial N-acetylation followed by an intramolecular cyclization to form the benzoxazinone ring.
Experimental Protocol:
-
To a solution of 2-amino-5-methylbenzoic acid (1 equivalent) in a suitable solvent such as pyridine or acetic acid, add acetic anhydride (2-3 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2,6-dimethyl-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 2,6-dimethylquinazolin-4(3H)-one
The benzoxazinone intermediate is then reacted with a nitrogen source, such as ammonia or formamide, to yield the corresponding quinazolinone.
Experimental Protocol:
-
Suspend 2,6-dimethyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent like ethanol or isopropanol.
-
Bubble ammonia gas through the suspension or add a concentrated solution of ammonium hydroxide. Alternatively, heat the benzoxazinone in formamide.
-
Heat the reaction mixture at reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol) and dry to obtain 2,6-dimethylquinazolin-4(3H)-one.
Step 3: Benzylic Bromination to Yield this compound
The final step to the key intermediate involves the selective free-radical bromination of the methyl group at the 6-position. N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is the reagent of choice for this transformation. The reaction is typically carried out in a non-polar solvent under irradiation with light or thermal initiation. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical.[11]
Experimental Protocol:
-
Suspend 2,6-dimethylquinazolin-4(3H)-one (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).
-
Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a high-wattage incandescent bulb for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Synthetic Strategies for Analog Development
The C6-bromomethyl group is a versatile electrophilic handle for the introduction of a wide array of functionalities via nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.[6] The primary strategies for analog synthesis from this intermediate involve reactions with O-, N-, and S-nucleophiles.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic routes for analog synthesis.
Synthesis of 6-(Alkoxymethyl) and 6-(Aryloxymethyl) Analogs (O-Nucleophiles)
The reaction of this compound with various alcohols and phenols in the presence of a suitable base affords the corresponding ether analogs.
General Protocol for Ether Synthesis:
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Add the desired alcohol or phenol (1.2-1.5 equivalents) to the solution.
-
Add a suitable base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) (1.5-2.0 equivalents), portion-wise at room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 6-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether analog.
| Entry | Nucleophile (R-OH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | K₂CO₃ | DMF | 60 | 8 | 85 |
| 2 | Phenol | Cs₂CO₃ | MeCN | 80 | 12 | 78 |
| 3 | 4-Chlorophenol | K₂CO₃ | DMF | 80 | 12 | 82 |
| 4 | Benzyl alcohol | NaH | THF | RT | 6 | 90 |
Synthesis of 6-(Aminomethyl) Analogs (N-Nucleophiles)
A wide variety of primary and secondary amines can be employed as nucleophiles to generate a diverse library of 6-(aminomethyl)quinazolinone derivatives.
General Protocol for Amine Synthesis:
-
Dissolve this compound (1 equivalent) in a suitable solvent like DMF, DMSO, or acetonitrile.
-
Add the desired primary or secondary amine (2-3 equivalents). The excess amine can also act as the base. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) can be used.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography to obtain the desired amine analog.
| Entry | Nucleophile (R¹R²NH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | - | DMF | 50 | 6 | 92 |
| 2 | Piperidine | TEA | MeCN | 60 | 8 | 88 |
| 3 | Aniline | K₂CO₃ | DMF | 80 | 12 | 75 |
| 4 | N-Methylbenzylamine | DIPEA | DMSO | 70 | 10 | 85 |
Synthesis of 6-(Thiomethyl) Analogs (S-Nucleophiles)
Thiols are excellent nucleophiles and react readily with the benzylic bromide to form thioether linkages.
General Protocol for Thioether Synthesis:
-
To a solution of the desired thiol (1.2 equivalents) in a solvent such as ethanol, DMF, or THF, add a base like sodium ethoxide (NaOEt), sodium hydride (NaH), or potassium carbonate (K₂CO₃) (1.2 equivalents) at 0 °C to generate the thiolate anion in situ.
-
Add a solution of this compound (1 equivalent) in the same solvent dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to afford the desired thioether analog.
| Entry | Nucleophile (R-SH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaOEt | Ethanol | RT | 4 | 95 |
| 2 | Benzyl mercaptan | K₂CO₃ | DMF | RT | 6 | 91 |
| 3 | Ethyl thioglycolate | TEA | THF | RT | 5 | 87 |
| 4 | Cysteine ethyl ester | DIPEA | DMF | 50 | 8 | 80 |
Characterization of Novel Analogs
The newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the bromomethyl signal (typically a singlet around 4.5-4.8 ppm in ¹H NMR) and the appearance of new signals corresponding to the incorporated nucleophile are key diagnostic features.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized analogs.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule, such as the carbonyl group of the quinazolinone ring (typically around 1680 cm⁻¹).
-
Melting Point (mp): The melting point is a useful indicator of the purity of the synthesized compounds.
Conclusion and Future Directions
The synthetic strategies outlined in this guide demonstrate the versatility of this compound as a key building block for the generation of diverse chemical libraries. The straightforward and efficient protocols for introducing a variety of O-, N-, and S-linked substituents provide a powerful platform for medicinal chemists to explore the structure-activity relationships of quinazolinone-based compounds. The resulting analogs can be screened for a wide range of biological activities, potentially leading to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. Further exploration could involve more complex nucleophiles, such as heterocycles, amino acids, and peptides, to further expand the chemical diversity of this promising class of compounds.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Exploratory Anticancer Screening of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one
This guide provides a comprehensive framework for the initial exploratory screening of the novel compound 6-(bromomethyl)-2-methylquinazolin-4(3H)-one for potential anticancer activity. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to early-stage oncology drug discovery. This document emphasizes the rationale behind experimental choices, self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Promise of Quinazolinones in Oncology
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and notably, anticancer effects.[3][4] Several quinazolinone-based drugs have received FDA approval for cancer treatment, primarily functioning as kinase inhibitors.[1] The structural versatility of the quinazolinone nucleus allows for diverse chemical modifications, enabling the fine-tuning of its interaction with various biological targets.[1][2] This inherent adaptability makes the exploration of novel quinazolinone derivatives, such as this compound, a promising avenue in the quest for new anticancer agents.
The subject of this guide, this compound, is a derivative of the 4(3H)-quinazolinone core. Its chemical structure, characterized by a bromomethyl group at the 6-position and a methyl group at the 2-position, offers unique possibilities for biological interactions. The bromomethyl group, in particular, is a reactive moiety that could potentially engage in covalent interactions with biological nucleophiles, a mechanism exploited by some anticancer drugs to achieve irreversible target inhibition.
This guide will outline a multi-tiered screening cascade, commencing with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by a more in-depth investigation into the compound's mechanism of action.
Stage 1: Initial Cytotoxicity Screening
The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit the proliferation of cancer cells. A panel of human cancer cell lines representing different tumor types should be employed to identify potential tissue-specific sensitivities.
Experimental Workflow: Cytotoxicity Screening
Caption: High-level workflow for initial cytotoxicity screening.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
Complete cell culture medium (specific to each cell line)
-
96-well plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tumor Type | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| HCT116 | Colon Cancer | 5.1 |
| PC-3 | Prostate Cancer | 25.7 |
| BEAS-2B | Normal Bronchial Epithelial | > 100 |
The inclusion of a non-cancerous cell line, such as BEAS-2B, is crucial for assessing the selectivity of the compound.[7] A significantly higher IC50 value in normal cells compared to cancer cells indicates a favorable therapeutic window.[8]
Stage 2: Mechanistic Elucidation
Following the identification of promising cytotoxic activity, the next logical step is to investigate the underlying mechanism of action. Quinazolinone derivatives are known to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[2][9]
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. Many effective anticancer drugs exert their effects by inducing apoptosis in tumor cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest (e.g., HCT116, based on IC50 results)
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis
Disruption of the normal cell cycle progression is another common mechanism of action for anticancer agents.[2] Many compounds induce cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cell division and leading to cell death.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Stage 3: Target Pathway Exploration
Based on the initial mechanistic insights, further investigation into specific signaling pathways is warranted. Quinazolinone derivatives have been reported to modulate several key cancer-related pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][10]
Potential Signaling Pathways for Investigation
Caption: Potential signaling pathways modulated by quinazolinone derivatives.
Protocol: Western Blot Analysis
Western blotting can be used to assess the phosphorylation status and total protein levels of key components of these signaling pathways. A decrease in the phosphorylation of proteins such as AKT, mTOR, or ERK following treatment with the compound would suggest pathway inhibition.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This guide has outlined a systematic and robust approach for the preliminary evaluation of this compound as a potential anticancer agent. The proposed workflow, from broad cytotoxicity screening to focused mechanistic studies, provides a solid foundation for go/no-go decisions in the early stages of drug discovery. Positive results from this exploratory screening would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, in vivo efficacy studies in animal models, and more comprehensive target identification and validation experiments. The inherent potential of the quinazolinone scaffold, coupled with a rigorous and logical screening cascade, offers a promising path toward the development of novel and effective cancer therapeutics.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Reactivity of the Bromomethyl Group in Quinazolinone Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including several FDA-approved drugs.[1][2][3][4][5] The introduction of a bromomethyl group, typically at the 2-position, transforms this scaffold into a highly versatile electrophilic intermediate. This guide provides an in-depth analysis of the reactivity of the bromomethyl group on the quinazolinone core, moving beyond simple reaction lists to explain the underlying chemical principles and causality that govern its transformations. We will explore the predominant SN2 reaction pathways, discuss factors influencing reaction outcomes, provide field-proven experimental protocols, and illustrate key concepts with mechanistic diagrams. This document is intended to serve as a practical and authoritative resource for scientists leveraging this critical building block in drug discovery and development.
Introduction: The Strategic Importance of Bromomethyl Quinazolinones
Quinazolinones are fused heterocyclic systems that have garnered continuous interest due to their remarkable stability, synthetic accessibility, and a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][4][6][7] Their lipophilicity often facilitates penetration of the blood-brain barrier, making them attractive for CNS drug development.[1][7]
The functionalization of the quinazolinone scaffold is key to modulating its biological activity. A bromomethyl group serves as a potent electrophilic handle, enabling the covalent attachment of a diverse array of nucleophilic fragments through carbon-heteroatom and carbon-carbon bond formation. This versatility makes 2-(bromomethyl)quinazolinones indispensable intermediates for constructing libraries of novel drug candidates, including covalent inhibitors, chemical probes, and complex molecular architectures like PROTACs.[8]
This guide focuses on the practical application of this reactivity, providing the technical insights necessary to design and execute successful synthetic strategies.
Chapter 1: Fundamental Reactivity of the 2-(Bromomethyl)quinazolin-4(3H)-one Core
The reactivity of the bromomethyl group is fundamentally governed by the electronic nature of the quinazolinone ring and the principles of nucleophilic substitution.
Electronic Properties and the SN2 Paradigm
The carbon of the bromomethyl group is a classic electrophilic center. The adjacent quinazolinone ring system, with its embedded amide functionality and aromatic character, acts as an electron-withdrawing group. This inductive effect polarizes the C-Br bond, increasing the partial positive charge on the carbon and making it highly susceptible to nucleophilic attack.
The primary reaction pathway for this system is the bimolecular nucleophilic substitution (SN2) reaction . This mechanism involves a backside attack by a nucleophile on the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step. The benzylic-like nature of the bromomethyl group, positioned next to the heterocyclic aromatic system, provides significant stabilization to the SN2 transition state, further facilitating this pathway. Evidence from kinetic studies on related halo-substituted quinazolinones supports mechanisms involving prototropic tautomers that can facilitate halide elimination and alkylation under specific conditions.[9]
Factors Influencing Reactivity and Experimental Design
The success of a substitution reaction on a bromomethyl quinazolinone hinges on the careful selection of reaction parameters. Understanding these factors is crucial for maximizing yield and minimizing side reactions.
-
Nature of the Nucleophile: The strength and steric bulk of the nucleophile are paramount.
-
Hard vs. Soft Nucleophiles: Soft, highly polarizable nucleophiles like thiols (S-nucleophiles) and iodides are excellent partners for the soft electrophilic carbon of the bromomethyl group.[10] Harder nucleophiles like alkoxides (O-nucleophiles) and amines (N-nucleophiles) are also highly effective, though their reactivity can be more sensitive to base and solvent choice.
-
Steric Hindrance: Bulky nucleophiles can significantly slow the rate of SN2 reactions. If sluggish reactivity is observed with a sterically demanding nucleophile, elevating the temperature or switching to a more polar aprotic solvent may be necessary.
-
-
Choice of Base: For nucleophiles that require deprotonation (e.g., phenols, thiols, secondary amines), the choice of base is critical.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are the workhorses for alkylating phenols, thiols, and many nitrogen heterocycles.[5][11] They are generally strong enough to deprotonate the nucleophile without promoting significant side reactions. Cesium carbonate is often more effective than potassium carbonate due to the increased solubility of the cesium salt of the nucleophile.
-
Strong Bases (e.g., NaH): Sodium hydride is used for less acidic nucleophiles like aliphatic alcohols. However, it must be used with caution, as its high basicity can promote elimination (E2) side reactions or deprotonation at other sites on the quinazolinone scaffold.
-
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These are the solvents of choice for SN2 reactions.[11] They effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. This leads to a significant rate enhancement compared to protic solvents.
-
Protic Solvents (Ethanol, Methanol): These solvents can hydrogen-bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows the reaction rate. They are generally avoided unless required for solubility reasons.
-
Chapter 2: Key Synthetic Transformations & Protocols
The 2-(bromomethyl)quinazolinone scaffold readily undergoes alkylation with a wide range of nucleophiles. The following sections provide representative protocols and data.
N-Alkylation: Accessing Amine Derivatives
The reaction with primary and secondary amines is one of the most common and vital transformations, used to link the quinazolinone core to other pharmacophores.
Detailed Experimental Protocol: Synthesis of 2-((Diethylamino)methyl)quinazolin-4(3H)-one
-
Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-(bromomethyl)quinazolin-4(3H)-one (1.0 eq).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and dissolve the solids in anhydrous N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: Add diethylamine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 60 | 4 | >90 |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 5 | >85 |
| Aniline | DIPEA | DMF | 80 | 12 | 70-80 |
| Imidazole | None | Acetonitrile | Reflux | 6 | >90 |
Table 1: Representative conditions for N-alkylation reactions.
O-Alkylation: Synthesis of Ethers
Ethers are synthesized by reacting the bromomethyl intermediate with alcohols or phenols. Phenols are generally more reactive due to the greater acidity of the phenolic proton.
Detailed Experimental Protocol: Synthesis of 2-((Phenoxymethyl))quinazolin-4(3H)-one
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add phenol (1.1 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension for 15 minutes at room temperature to form the potassium phenoxide salt.
-
Electrophile Addition: Add a solution of 2-(bromomethyl)quinazolin-4(3H)-one (1.0 eq) in DMF dropwise.
-
Reaction: Heat the mixture to 80 °C and monitor by TLC until completion (typically 3-5 hours).
-
Workup: Cool the reaction and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography.
S-Alkylation: Formation of Thioethers
Thiols are excellent nucleophiles and react readily with bromomethyl quinazolinones, often under mild conditions, to form thioethers.[5] This reaction is highly efficient and a cornerstone of many synthetic routes.
Detailed Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)quinazolin-4(3H)-one
-
Setup: In a round-bottom flask, dissolve 2-(bromomethyl)quinazolin-4(3H)-one (1.0 eq) and thiophenol (1.1 eq) in anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC.
-
Workup: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Methoxythiophenol | K₂CO₃ | Acetonitrile | RT | 1.5 | >95 |
| Benzyl mercaptan | Cs₂CO₃ | DMF | RT | 1 | >95 |
| Cysteine ethyl ester | DIPEA | DMF | 50 | 4 | 80-90 |
Table 2: Representative conditions for S-alkylation reactions.
Chapter 3: Mechanistic and Workflow Visualizations
Visual diagrams are essential for conceptualizing complex chemical processes. The following diagrams, rendered in DOT language, illustrate the core reaction mechanism and a typical experimental workflow.
Mechanistic Pathway
This diagram illustrates the SN2 reaction of a 2-(bromomethyl)quinazolinone with a generic nucleophile (:Nu⁻). It highlights the backside attack, the transition state, and the inversion of stereochemistry (if the carbon were chiral).
Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with real chemical structure images or the structures would need to be built with nodes and edges.
Caption: The SN2 mechanism for nucleophilic substitution.
Experimental Workflow
This diagram outlines the logical flow of a typical synthesis, purification, and analysis campaign.
Caption: A generalized experimental workflow for synthesis.
Chapter 4: Advanced Applications and Troubleshooting
Application in Covalent Inhibitor Design
The electrophilicity of the bromomethyl group makes it an ideal "warhead" for designing targeted covalent inhibitors. By positioning the quinazolinone scaffold within the binding site of a target protein, the bromomethyl group can form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine), leading to irreversible inhibition. This is a powerful strategy in modern drug design.[12]
Troubleshooting Common Side Reactions
-
Elimination (E2): If a strong, sterically hindered base is used, it may act as a base rather than a nucleophile, abstracting a proton from the methyl group to form an alkene. To avoid this, use a weaker, non-hindered base (e.g., K₂CO₃) and avoid excessive heat.
-
N3-Alkylation: The amide proton at the N3 position of the quinazolinone ring is acidic and can be deprotonated by strong bases, leading to competitive alkylation at this position.[13][14][15] This is more common with strong bases like NaH. Using milder bases like K₂CO₃ typically favors alkylation at the bromomethyl position.
-
Over-alkylation: With primary amines or other nucleophiles with multiple reactive sites, di-alkylation can occur. Using a slight excess of the nucleophile can sometimes mitigate this, but chromatographic separation is often required.
Conclusion
The 2-(bromomethyl)quinazolin-4(3H)-one scaffold is a powerful and versatile intermediate in medicinal chemistry. Its reactivity is dominated by the SN2 mechanism, providing a reliable platform for the synthesis of diverse derivatives. By understanding the interplay between the nucleophile, base, and solvent, researchers can effectively control reaction outcomes and efficiently generate novel molecules with significant therapeutic potential. The protocols and principles outlined in this guide serve as a foundation for the rational design and execution of synthetic strategies, empowering drug discovery professionals to fully exploit the chemical potential of this privileged scaffold.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinones, the Winning Horse in Drug Discovery: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. nbinno.com [nbinno.com]
- 9. Kinetic studies of 2-(2'-Haloethyl) and 2-ethenyl substituted quinazolinone alkylating agents. Acid-catalyzed dehydrohalogenation and alkylation involving a quinazolinone prototropic tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Unveiling Protein Function: A Guide to Using 6-(bromomethyl)-2-methylquinazolin-4(3H)-one as a Covalent Chemical Probe
Introduction: The Power of Covalent Probes in Chemical Biology
In the intricate landscape of cellular signaling and disease, understanding the function of individual proteins is paramount. Chemical probes, small molecules designed to interact with specific proteins, have emerged as indispensable tools for dissecting these complex biological processes.[1][2] Among these, covalent probes, which form a stable, irreversible bond with their target protein, offer unique advantages for target identification, validation, and the development of novel therapeutics.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the application of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one , a versatile electrophilic probe, in chemical biology and drug discovery.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[6] The inherent biological relevance of this core structure makes it an excellent starting point for the design of chemical probes. The incorporation of a reactive bromomethyl group at the 6-position transforms the otherwise biologically active quinazolinone into a powerful tool for covalently labeling proteins. The electrophilic carbon of the bromomethyl group is susceptible to nucleophilic attack by amino acid residues on proteins, such as the thiol group of cysteine or the imidazole group of histidine, leading to the formation of a stable covalent bond.[7] This irreversible interaction allows for the "tagging" and subsequent identification of protein targets, even those present at low abundance or with weak, transient interactions.
This document will guide researchers, scientists, and drug development professionals through the synthesis, application, and data analysis associated with using this compound as a chemical probe. We will delve into the principles of activity-based protein profiling (ABPP), provide step-by-step protocols for target identification using mass spectrometry-based proteomics, and discuss methods for validating probe-protein interactions.
Section 1: Synthesis and Characterization of the Probe
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. While a direct synthesis is not explicitly reported in the literature, a plausible route can be adapted from established methods for the synthesis of related 6-bromo and 6-methyl quinazolinone derivatives.[8][9][10]
A potential synthetic route is outlined below:
Figure 1: Plausible synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
-
Synthesis of 6-methyl-2-methyl-4H-3,1-benzoxazin-4-one: Reflux 2-amino-5-methylbenzoic acid with an excess of acetic anhydride.
-
Synthesis of 6-methyl-2-methylquinazolin-4(3H)-one: React the resulting benzoxazinone with ammonia in a suitable solvent.
-
Bromination: Treat 6-methyl-2-methylquinazolin-4(3H)-one with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride under reflux.
-
Purification: The final product, this compound, can be purified by column chromatography.
Characterization: The structure and purity of the synthesized probe should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Target Identification using Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes and other proteins in complex biological systems.[1][11] The workflow typically involves labeling a proteome with the probe, enriching the probe-labeled proteins, and identifying them by mass spectrometry.[11][12]
Figure 2: A generalized workflow for target identification using ABPP.
Protocol 2: In-situ Labeling of Cellular Targets
This protocol describes the labeling of proteins in living cells with this compound.
-
Cell Culture: Culture cells of interest to the desired confluency.
-
Probe Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 1-4 hours). Include a DMSO-treated control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Proteome Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Further Processing: The labeled proteome is now ready for downstream applications such as target enrichment and identification.
Protocol 3: Target Enrichment and Identification by Mass Spectrometry
For target identification, it is often necessary to enrich the probe-labeled proteins. This can be achieved by incorporating a reporter tag, such as biotin, into the probe structure. If the probe itself is not biotinylated, a "clickable" version with an alkyne or azide handle can be synthesized. This allows for the subsequent attachment of a biotin-azide or biotin-alkyne tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][13]
-
Click Chemistry (if applicable): To the labeled proteome, add the biotin-azide/alkyne tag, a copper(I) catalyst (for CuAAC), and a reducing agent. Incubate to allow the click reaction to proceed.
-
Streptavidin Affinity Purification: Incubate the biotinylated proteome with streptavidin-coated magnetic beads to capture the probe-labeled proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.
-
Peptide Elution and Desalting: Collect the supernatant containing the peptides and desalt them using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins by searching the acquired MS/MS spectra against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.
| Parameter | Recommended Starting Condition | Notes |
| Probe Concentration | 1 - 50 µM | Optimize based on cell type and target abundance. |
| Incubation Time | 1 - 4 hours | Time-course experiments can provide kinetic information. |
| Cell Lysis Buffer | RIPA or similar | Should effectively solubilize proteins while preserving interactions. |
| Protease for Digestion | Trypsin | Other proteases can be used for improved sequence coverage. |
| MS Instrumentation | High-resolution Orbitrap or Q-TOF | Essential for accurate peptide identification and quantification. |
Table 1: Recommended experimental parameters for ABPP experiments.
Section 3: Target Validation
Identifying a protein as a potential target is the first step; validating this interaction is crucial. Several orthogonal methods can be employed to confirm that this compound directly and specifically interacts with the identified protein(s).[16][17][18]
Protocol 4: Competitive ABPP
Competitive ABPP is a powerful method to assess the specificity of a probe and to identify the targets of non-reactive compounds.[13][19]
-
Pre-incubation: Pre-incubate the cell lysate or intact cells with a known inhibitor or a non-reactive analog of the probe.
-
Probe Labeling: Add this compound and incubate.
-
Analysis: Perform target enrichment and mass spectrometry analysis as described in Protocol 3.
-
Interpretation: A decrease in the signal of an identified protein in the presence of the competitor suggests that the probe and the competitor bind to the same site on that protein.
Figure 3: Workflow for competitive activity-based protein profiling.
Protocol 5: Western Blot Analysis
Western blotting can be used to confirm the covalent modification of a specific target protein.
-
Probe Labeling and SDS-PAGE: Treat cell lysates with the probe (and a biotinylated version if available) and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probing:
-
To confirm labeling, probe the membrane with streptavidin-HRP (if a biotin tag was used).
-
To confirm target identity, probe the membrane with an antibody specific to the putative target protein.
-
-
Detection: Visualize the bands using a chemiluminescent substrate. An increase in the molecular weight of the target protein corresponding to the mass of the probe is indicative of covalent modification.
Section 4: Cellular Imaging
Fluorescently tagged versions of this compound can be synthesized to visualize the subcellular localization of its targets.[20][21][22][23][24] A fluorophore can be incorporated into the quinazolinone scaffold, for example, by attaching it to a non-essential position via a linker.
Protocol 6: Live-Cell Imaging
-
Probe Synthesis: Synthesize a fluorescent analog of the probe.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Probe Incubation: Incubate the cells with the fluorescent probe at an optimized concentration and for an appropriate duration.
-
Washing: Gently wash the cells with fresh media to remove unbound probe.
-
Imaging: Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore. Co-localization studies with organelle-specific markers can provide insights into the subcellular location of the probe's targets.
Conclusion and Future Perspectives
This compound represents a valuable addition to the chemical biology toolbox. Its quinazolinone core provides a biologically relevant scaffold, while the reactive bromomethyl group enables the covalent labeling and identification of protein targets. The protocols outlined in this guide provide a framework for utilizing this probe in target discovery and validation studies.
Future work could involve the development of a suite of probes based on this scaffold with different reactive groups to target a wider range of amino acid residues. Furthermore, the incorporation of "smart" features, such as photo-crosslinkers or environmentally sensitive fluorophores, could further enhance the utility of these probes in elucidating complex biological processes. The systematic application of such well-characterized chemical probes will undoubtedly continue to drive innovation in both basic research and drug development.
References
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemoproteomic Analysis of Covalent Drug Target | ChemPro Innovations [chempro-innovations.com]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
- 10. researchgate.net [researchgate.net]
- 11. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 12. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 20. Cell-compatible Nanoprobes for Imaging Intracellular Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Conjugated structures based on quinazolinones and their application in fluorescent labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A-01QMBr: A Framework for the Cellular Characterization of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, a Putative Covalent Probe
Application Note: A-01QMBr
Senior Application Scientist Advanced Cellular Sciences Division
Introduction
The field of chemical biology continuously seeks novel molecular tools to probe complex biological systems. Covalent inhibitors, which form a stable bond with their protein target, have seen a resurgence in drug discovery due to their potential for high potency, prolonged duration of action, and ability to target proteins once considered "undruggable"[1]. 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, hereafter referred to as QM-Br, is a synthetic compound featuring a quinazolinone scaffold and a reactive bromomethyl group[2][3]. This electrophilic "warhead" suggests that QM-Br may act as a covalent modifier of nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine) within cellular proteins.
While QM-Br is described as a chemical intermediate, its potential as a biological probe is unexplored in publicly available literature. This document provides a comprehensive framework and detailed protocols for the initial cell-based characterization of QM-Br, treating it as a novel, putative covalent inhibitor. The methodologies outlined here are designed to be a self-validating system, guiding researchers from initial cytotoxicity assessment to target engagement verification and downstream functional analysis. This framework is broadly applicable to the characterization of other novel electrophilic compounds.
Principles of Assay Design for a Novel Covalent Probe
The irreversible nature of covalent inhibitors necessitates a carefully designed experimental cascade to validate their activity and specificity. The logic behind this workflow is to first establish a viable concentration range, then confirm target binding within the cell, and finally, measure the functional consequences of that binding.
1.1 Causality in Experimental Choices
-
Cytotoxicity as a Primary Filter: Before assessing target-specific effects, it is crucial to determine the compound's general toxicity. A highly cytotoxic compound may produce misleading results in target-based assays due to widespread cellular stress and off-target effects. The MTT or similar viability assays provide a critical IC50 (half-maximal inhibitory concentration) value, which informs the concentration range for all subsequent, more specific experiments[4][5]. Concentrations for target engagement and functional assays should ideally be at or below the IC50 value to minimize confounding cytotoxic effects.
-
Target Engagement as Direct Proof of Binding: A key challenge in drug discovery is confirming that a compound binds its intended target in the complex environment of a living cell[6]. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction[7][8]. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation[8][9]. Observing a thermal shift provides strong evidence of target engagement. This step is critical to ensure that any observed cellular phenotype is a direct result of the compound binding its target.
-
Downstream Functional Analysis to Link Binding to Effect: Confirming target engagement is necessary but not sufficient. It is essential to demonstrate that this binding event modulates the target's function and affects downstream signaling pathways. Techniques like Western blotting and immunofluorescence microscopy can quantify changes in protein expression, post-translational modifications (e.g., phosphorylation), or protein localization, providing the crucial link between target engagement and a measurable biological outcome[10][11].
1.2 The Importance of Controls
To ensure the trustworthiness of the data, specific controls are mandatory:
-
Vehicle Control (e.g., DMSO): Establishes the baseline cellular response in the absence of the compound.
-
Non-reactive Analog (if available): A version of QM-Br where the bromomethyl group is replaced with a non-reactive methyl group (QM-Me). This control is vital to distinguish between effects caused by covalent modification versus those from the quinazolinone scaffold binding non-covalently.
-
Positive and Negative Controls: Known activators or inhibitors of the hypothesized pathway should be used to validate the responsiveness of the assay system.
Caption: A logical workflow for characterizing a novel covalent probe.
Experimental Protocols
These protocols are designed for a generic human cancer cell line (e.g., HeLa, A549) and should be optimized for the specific cell line used.
2.1 Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of QM-Br that is toxic to cells, establishing an IC50 value. It measures the metabolic activity of cells, which is proportional to the number of viable cells[12][13].
-
Materials:
-
96-well cell culture plates
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
QM-Br stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment[5].
-
Compound Treatment: Prepare serial dilutions of QM-Br in culture medium (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%[5].
-
Remove the old medium from the wells and add 100 µL of the QM-Br dilutions. Include vehicle-only (DMSO) control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[5]. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals[5].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
2.2 Protocol 2: Target Engagement Verification (Cellular Thermal Shift Assay - CETSA)
This protocol verifies that QM-Br binds to its putative intracellular target, "Target-X," by measuring the increased thermal stability of Target-X upon binding.
-
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
QM-Br and vehicle (DMSO)
-
PBS supplemented with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with inhibitors)[10]
-
Apparatus for Western blotting (SDS-PAGE gels, transfer system, membranes)
-
Primary antibody specific for Target-X
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
-
-
Procedure:
-
Cell Treatment: Grow cells to 80-90% confluency. Treat cells with a selected concentration of QM-Br (e.g., at or below the IC50) and a vehicle control for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~10^7 cells/mL.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C)[6]. Immediately cool the samples on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins[14].
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble Target-X by Western blot.
-
Data Analysis: Quantify the band intensity for Target-X at each temperature for both QM-Br-treated and vehicle-treated samples. Plot the percentage of soluble Target-X against temperature. A rightward shift in the melting curve for the QM-Br-treated sample indicates thermal stabilization and thus, target engagement[9].
-
2.3 Protocol 3: Downstream Signaling Pathway Analysis (Western Blot)
This protocol assesses the functional consequence of QM-Br binding to Target-X by measuring changes in a downstream signaling protein, "Effector-Y" (e.g., its phosphorylation status).
-
Materials:
-
6-well plates
-
QM-Br, vehicle, and relevant pathway controls (e.g., growth factors, known inhibitors)
-
Ice-cold RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-Effector-Y, anti-total-Effector-Y, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Western blot equipment as described in Protocol 2.2.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells if necessary to reduce basal signaling[10].
-
Treat cells with various concentrations of QM-Br (and controls) for a specific duration.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading[10][15].
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes[10][15].
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane[11].
-
Immunoblotting:
-
Detection: Detect the signal using an ECL reagent and an imaging system[10].
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total-Effector-Y and a loading control (e.g., β-actin) to normalize the data.
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein and compare across treatment groups.
-
Caption: Hypothetical pathway inhibited by QM-Br.
Data Presentation and Interpretation
Quantitative data from these protocols should be summarized for clarity.
| Assay | Parameter Measured | Key Output | Interpretation |
| MTT Assay | Metabolic Activity (Absorbance at 570 nm) | IC50 Value | Concentration of QM-Br that inhibits cell viability by 50%. Guides dose selection for subsequent assays. |
| CETSA | Amount of Soluble Target-X vs. Temperature | ΔTm | The change in the melting temperature of Target-X. A positive ΔTm confirms intracellular target engagement. |
| Western Blot | Band Intensity (Phospho- vs. Total Protein) | % Change in Phosphorylation | Quantifies the functional impact on the signaling pathway. A decrease confirms inhibitory activity. |
Conclusion
The protocols detailed in this application note provide a robust and logical framework for the initial characterization of this compound (QM-Br) or any novel compound with suspected covalent activity. By systematically assessing cytotoxicity, confirming target engagement in a cellular context, and analyzing downstream functional consequences, researchers can build a comprehensive and trustworthy profile of their compound of interest. This structured approach ensures that observed biological effects are rigorously linked to the direct action of the compound on its target, a critical foundation for further development in drug discovery and chemical biology.
References
- 1. Characterization of novel electrophiles for covalent drug discovery | Poster Board #405 - American Chemical Society [acs.digitellinc.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CETSA [cetsa.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
use of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one as a synthetic intermediate
An In-Depth Guide to the Synthetic Utility of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Application Note & Protocols for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide focuses on a key synthetic intermediate, This compound , a versatile building block for the development of novel quinazolinone-based compounds. The strategic placement of a reactive bromomethyl group at the C6-position provides a powerful handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This document provides a comprehensive overview of its synthesis, reactivity, and detailed protocols for its application in creating diverse molecular libraries for drug discovery and materials science.
Introduction: The Strategic Importance of the Quinazolinone Core
The quinazoline ring system is a "privileged structure" in drug discovery, a framework that can bind to multiple biological targets with high affinity.[4][5] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature this core, underscoring its clinical significance.[1] The derivatization of the quinazolinone scaffold is crucial for modulating its pharmacokinetic and pharmacodynamic properties.
This compound emerges as a particularly valuable intermediate. Its utility stems from the benzylic bromide functionality, which is an excellent electrophile for a variety of nucleophiles. This allows for the systematic and efficient introduction of diverse side chains at the 6-position, a site known to influence biological activity.[1][6] This intermediate serves as a linchpin in the synthesis of complex molecules, including being a known intermediate in the synthesis of the anticancer agent Raltitrexed.[7]
Synthesis of the Intermediate: A Proposed Pathway
The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available materials. The general strategy involves the construction of the quinazolinone ring followed by functionalization of the C6-substituent.
Diagram 1: Proposed synthetic workflow for this compound.
Causality Behind the Synthetic Design:
-
Step 1: Benzoxazinone Formation. The synthesis begins with 2-amino-5-methylbenzoic acid. Cyclization with acetic anhydride is a standard and efficient method to form the 2-methyl-3,1-benzoxazin-4-one intermediate.[8] This step effectively incorporates the future C2-methyl group of the quinazolinone.
-
Step 2: Quinazolinone Ring Formation. The benzoxazinone is a reactive acylating agent. Treatment with an ammonia source, such as ammonium acetate, results in ring-opening followed by recyclization to form the thermodynamically stable 2,6-dimethylquinazolin-4(3H)-one.[4][9]
-
Step 3: Benzylic Bromination. The final step is a selective free-radical bromination of the C6-methyl group. The use of N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a classic method for converting a benzylic methyl group into a bromomethyl group without affecting the aromatic ring.[10] The methyl group on the quinazoline core is activated for this transformation, similar to toluene.
Applications in Synthesis: A Versatile Electrophile
The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution (S_N2) reactions. The C-Br bond is polarized and the bromine atom is a good leaving group, facilitating attack by a wide range of nucleophiles.
Diagram 2: Key nucleophilic substitution reactions of the title intermediate.
Data Summary: Representative Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Product Type | Significance in Drug Discovery |
| Nitrogen | Morpholine, Piperazine | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Tertiary Amine | Introduces polar groups to improve solubility; provides basic centers for salt formation.[11] |
| Oxygen | Phenol, Ethanol | NaH, K₂CO₃ | THF, DMF | Ether | Acts as a stable linker; phenolic ethers can mimic hydrogen bond donors/acceptors.[11] |
| Sulfur | Thiophenol, Cysteine derivs. | K₂CO₃, Et₃N | Acetone, DMF | Thioether | Introduces flexible linkers; sulfur can engage in specific interactions with protein targets.[1][12] |
| Carbon | Diethyl malonate | NaOEt | Ethanol | Malonic Ester | Enables carbon chain extension for accessing different regions of a binding pocket. |
| Azide | Sodium Azide (NaN₃) | None | DMSO, DMF | Azide | Versatile precursor for amines (via reduction) or triazoles (via 'click' chemistry). |
Experimental Protocols: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for a representative N-alkylation reaction. The principles described are broadly applicable to other nucleophiles with minor adjustments to the base and solvent system.
Protocol: Synthesis of 2-Methyl-6-(morpholinomethyl)quinazolin-4(3H)-one
Objective: To demonstrate a typical S_N2 reaction using this compound as the electrophile and morpholine as the nucleophile.
Materials and Reagents:
-
This compound (1.0 eq, 253.1 mg, 1.0 mmol)
-
Morpholine (1.2 eq, 104.5 mg, 1.2 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 276.4 mg, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Instrumentation:
-
Magnetic stirrer with heating
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask, add this compound (253.1 mg, 1.0 mmol) and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).
-
Rationale: Anhydrous K₂CO₃ is used as a solid, non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Using a solid base simplifies workup.
-
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the suspension for 5 minutes. Add morpholine (104.5 mg, 1.2 mmol) dropwise via syringe.
-
Rationale: DMF is an excellent polar aprotic solvent for S_N2 reactions as it solvates the potassium cation, leaving the carbonate anion more reactive, while not solvating the nucleophile excessively. A slight excess of the nucleophile ensures complete consumption of the starting bromide.
-
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Rationale: Moderate heating increases the reaction rate without promoting significant side reactions.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Rationale: TLC is a crucial and rapid technique to ensure the reaction has gone to completion, preventing unnecessary heating or premature workup.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Rationale: This aqueous workup removes the water-soluble DMF and inorganic salts (KBr, excess K₂CO₃).
-
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
-
Rationale: Washing with NaHCO₃ removes any residual acidic impurities. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is essential before solvent evaporation to obtain a dry crude product.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of Dichloromethane/Methanol to afford the pure product.
-
Rationale: Chromatography is necessary to remove any unreacted nucleophile and minor impurities, yielding the analytically pure target compound.
-
Safety Precautions:
-
This compound is a benzylic bromide and should be handled with care in a well-ventilated fume hood.[13] Benzylic halides are often lachrymatory (tear-inducing) and skin irritants.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound is a high-value, versatile intermediate for chemical synthesis. Its straightforward preparation and predictable reactivity make it an ideal starting point for generating libraries of novel quinazolinone derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers in medicinal chemistry and related fields to leverage this powerful building block in their discovery programs.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aboundchem.com [aboundchem.com]
Application Notes and Protocols: In Vitro Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase by 6-(bromomethyl)-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold in Kinase Inhibition
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved and investigational drugs.[1] This heterocyclic system is particularly prominent in the development of kinase inhibitors, with several approved drugs targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, such as gefitinib and erlotinib, featuring a quinazolinone framework.[1][2] The versatile nature of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of inhibitory potency and selectivity.[1]
The compound of interest, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, possesses two key structural features: the 2-methylquinazolin-4(3H)-one core, known for its interaction with the ATP-binding pocket of kinases, and a reactive bromomethyl group at the 6-position. This electrophilic moiety has the potential to form a covalent bond with nucleophilic residues, such as cysteine, within the enzyme's active site, potentially leading to irreversible inhibition. Given that a key cysteine residue (Cys797 in EGFR) is present in the active site of many kinases and is a target for covalent inhibitors, it is hypothesized that this compound may act as an irreversible inhibitor of EGFR kinase.
These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against EGFR kinase. The described methodologies will enable researchers to determine the compound's potency (IC₅₀), investigate its mechanism of inhibition, and assess its potential as a covalent inhibitor.
Principle of the Assay
The in vitro EGFR kinase inhibition assay is based on the measurement of the enzyme's ability to phosphorylate a specific substrate. The assay quantifies the amount of ATP consumed during the phosphorylation reaction, which is directly proportional to the kinase activity. In the presence of an inhibitor, the kinase activity is reduced, leading to a decrease in ATP consumption. By measuring the remaining ATP concentration using a luminescent reporter system, the inhibitory potency of the test compound can be determined. A common method utilizes a luciferase-based system where the light output is proportional to the ATP concentration.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro EGFR kinase inhibition assay.
Figure 1. General workflow for the in vitro EGFR kinase inhibition assay.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| Recombinant Human EGFR Kinase (active) | Sigma-Aldrich | SRP0231 | -80°C |
| Poly(Glu,Tyr) 4:1 sodium salt | Sigma-Aldrich | P0275 | -20°C |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A7699 | -20°C |
| Kinase-Glo® Max Luminescent Kinase Assay | Promega | V6071 | -20°C |
| This compound | Custom Synthesis | N/A | -20°C |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | RT |
| Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) | In-house preparation | N/A | 4°C |
| 96-well solid white, flat-bottom plates | Corning | 3917 | RT |
Detailed Experimental Protocols
Preparation of Reagents
-
Kinase Assay Buffer: Prepare a sufficient volume of Kinase Assay Buffer and keep it on ice.
-
ATP Stock Solution (10 mM): Dissolve an appropriate amount of ATP in nuclease-free water. Aliquot and store at -20°C.
-
Substrate Stock Solution (10 mg/mL): Dissolve Poly(Glu,Tyr) 4:1 in nuclease-free water. Aliquot and store at -20°C.
-
Test Compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.
Compound Serial Dilution
-
Create a serial dilution of the 10 mM test compound stock solution in 100% DMSO in a 96-well polypropylene plate.
-
A typical 10-point, 3-fold serial dilution is recommended, starting from 1 mM.
-
Include a DMSO-only control (vehicle control).
In Vitro Kinase Assay Protocol
-
Prepare Kinase/Substrate Mixture: Dilute the EGFR kinase and Poly(Glu,Tyr) substrate to the desired working concentrations in cold Kinase Assay Buffer. The optimal concentrations should be determined empirically but a starting point of 5-10 ng/well for the enzyme and 0.2 mg/mL for the substrate is recommended.
-
Dispense Kinase/Substrate Mixture: Add 25 µL of the kinase/substrate mixture to each well of a 96-well white assay plate.
-
Add Test Compound: Transfer 1 µL of the serially diluted test compound from the compound plate to the assay plate. This results in a final DMSO concentration of 2%.
-
Pre-incubation: Gently mix the plate and pre-incubate for 30-60 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Prepare ATP Working Solution: Dilute the 10 mM ATP stock solution in Kinase Assay Buffer to the desired final concentration (typically at or near the Kₘ for ATP of the enzyme).
-
Initiate Kinase Reaction: Add 25 µL of the ATP working solution to each well to start the reaction.
-
Incubate: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction and Detect Signal: Add 50 µL of Kinase-Glo® Max reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Incubate for Luminescence Development: Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure Luminescence: Read the luminescent signal using a plate reader.
Controls
-
No-Enzyme Control: Wells containing all reagents except the enzyme. This serves as the background signal.
-
Vehicle Control (0% Inhibition): Wells containing all reagents, including the enzyme and DMSO without the test compound. This represents the maximum enzyme activity.
-
Positive Control Inhibitor (100% Inhibition): A known potent EGFR inhibitor (e.g., Gefitinib) at a high concentration to determine the minimum signal.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Normalize the data using the following formula: % Inhibition = 100 x (1 - [(Luminescence_sample - Luminescence_no_enzyme) / (Luminescence_vehicle - Luminescence_no_enzyme)])
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, Origin).[3][4]
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[5]
-
| Parameter | Description |
| Top | The maximum percent inhibition, which should plateau near 100%. |
| Bottom | The minimum percent inhibition, which should be close to 0%. |
| Hill Slope | The steepness of the curve. A Hill slope of -1 is typical for a 1:1 binding interaction. |
| IC₅₀ | The concentration of the inhibitor at the inflection point of the curve, representing 50% inhibition. |
Investigating the Mechanism of Inhibition
To further characterize the interaction of this compound with EGFR, the following experiments can be performed:
Reversibility of Inhibition
A jump-dilution experiment can assess the reversibility of inhibition.
-
Incubate a high concentration of EGFR with a saturating concentration of the test compound (e.g., 10x IC₅₀) for an extended period (e.g., 1-2 hours).
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing the substrate and ATP.
-
Monitor the recovery of enzyme activity over time.
-
Reversible inhibitors: The inhibitor will dissociate from the enzyme upon dilution, and enzyme activity will be restored.
-
Irreversible inhibitors: The inhibitor will remain covalently bound, and enzyme activity will not recover.
-
Time-Dependence of Inhibition
Investigating the effect of pre-incubation time on the IC₅₀ value can provide evidence for covalent modification.
-
Perform the standard inhibition assay with varying pre-incubation times of the enzyme and inhibitor (e.g., 0, 15, 30, 60, 120 minutes) before initiating the reaction with ATP.
-
Determine the IC₅₀ value for each pre-incubation time.
-
Reversible inhibitors: The IC₅₀ value will be independent of the pre-incubation time.
-
Irreversible inhibitors: The IC₅₀ value will decrease with increasing pre-incubation time as more enzyme becomes covalently modified.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as an inhibitor of EGFR kinase. By determining the IC₅₀ value and investigating the mechanism of inhibition, researchers can gain valuable insights into the compound's potency, mode of action, and potential as a therapeutic agent. The reactive bromomethyl group suggests a potential for covalent inhibition, and the proposed follow-up experiments are crucial for elucidating this aspect of its biochemical profile. These studies are a critical first step in the preclinical evaluation of this promising quinazolinone derivative.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Efficacy Studies of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one in Mouse Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo efficacy studies of the novel compound 6-(bromomethyl)-2-methylquinazolin-4(3H)-one in mouse models. Quinazolinone derivatives have emerged as a promising class of therapeutic agents with diverse biological activities, including significant anti-tumor effects[1][2][3][4][5]. This guide offers a detailed framework for evaluating the anti-tumor potential of this compound, from initial dose-range finding to a full-scale efficacy study in a xenograft mouse model. The protocols herein are designed to ensure scientific rigor, reproducibility, and ethical considerations in animal research.
Introduction: The Therapeutic Potential of Quinazolinone Derivatives
The quinazoline scaffold is a core structure in numerous pharmacologically active compounds, with several derivatives approved for clinical use in cancer therapy, such as gefitinib and erlotinib[2][6]. These molecules often exert their anti-cancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis[3][7]. The compound this compound is a novel derivative designed to leverage the therapeutic potential of the quinazolinone core. The bromomethyl group at the 6-position offers a reactive site for potential covalent interactions with biological targets, a strategy employed in various targeted cancer therapies to enhance potency and duration of action.
The primary objective of the in vivo studies outlined below is to determine the anti-tumor efficacy and tolerability of this compound in a preclinical setting. This involves establishing a suitable tumor model, defining a safe and effective dosing regimen, and assessing the compound's ability to inhibit tumor growth.
Preclinical Efficacy Study Workflow
The following diagram illustrates the key phases of an in vivo efficacy study for this compound.
Caption: Workflow for In Vivo Efficacy Evaluation.
Materials and Methods
Test Compound
-
Compound: this compound
-
Purity: >98% (as determined by HPLC)
-
Formulation: The compound should be formulated in a vehicle appropriate for the chosen route of administration. A common vehicle for preclinical studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. The formulation should be prepared fresh daily.
Cell Line
-
Selection: Choose a human cancer cell line known to be sensitive to quinazolinone derivatives or with a relevant genetic background (e.g., non-small cell lung cancer line A549, or a breast cancer line such as MCF-7). In vitro cytotoxicity assays should be performed prior to in vivo studies to confirm sensitivity.
-
Culture: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and free of mycoplasma contamination before implantation.
Animal Model
-
Species: Athymic nude mice (nu/nu), 6-8 weeks old. These mice are immunocompromised and will not reject human tumor xenografts[8].
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Protocols
Protocol 1: Acute Toxicity and Dose-Range Finding
Rationale: Before initiating a costly efficacy study, it is crucial to determine the tolerability of the compound and establish a safe dose range[9][10]. This is achieved through a dose escalation study in a small number of non-tumor-bearing mice.
Procedure:
-
Animal Groups: Assign 3 mice per dose group.
-
Dose Levels: Based on in vitro data, select a range of doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer a single dose of this compound via the intended route for the efficacy study (e.g., intraperitoneal injection)[11][12][13].
-
Monitoring: Observe the mice for 24-72 hours for any signs of toxicity, including:
-
Changes in body weight (daily measurement)
-
Behavioral changes (lethargy, agitation)
-
Physical appearance (ruffled fur, hunched posture)
-
-
Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant morbidity or more than 10-15% body weight loss. The doses for the efficacy study should be selected at and below the MTD.
Protocol 2: Subcutaneous Xenograft Model and Efficacy Study
Rationale: The subcutaneous xenograft model is a widely used and well-established method for evaluating the anti-tumor efficacy of novel compounds in vivo[8][14]. It allows for easy and reproducible tumor implantation and monitoring.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse[15].
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation a few days after implantation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers[16][17][18]. Measure the length (longest diameter) and width (perpendicular diameter).
-
Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 [16][19].
-
-
Randomization and Grouping:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
-
Example Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 15 mg/kg)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg)
-
Group 4: Positive Control (a standard-of-care chemotherapy for the chosen cancer type)
-
-
-
Drug Administration:
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any clinical signs of toxicity as described in Protocol 1.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
-
Study Termination and Tissue Collection:
-
The study should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive morbidity.
-
At the end of the study, euthanize the mice by an approved method.
-
Excise the tumors, weigh them, and divide them for further analysis (e.g., snap-freeze in liquid nitrogen for pharmacodynamic studies, fix in formalin for histology).
-
Collect major organs (liver, kidney, spleen, lungs) for histopathological analysis to assess potential organ toxicity[21].
-
Data Presentation and Analysis
Tumor Growth Inhibition
Tumor growth data should be presented graphically as the mean tumor volume ± SEM for each group over time. The primary efficacy endpoint, Tumor Growth Inhibition (TGI), is calculated at the end of the study using the following formula:
TGI (%) = [1 – (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 [15]
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1650 ± 210 | - | +2.5 |
| Compound (Low Dose) | 15 | 980 ± 150 | 40.6 | -1.8 |
| Compound (High Dose) | 30 | 550 ± 95 | 66.7 | -5.2 |
| Positive Control | Varies | 480 ± 80 | 70.9 | -8.5 |
Table 1: Example Data Summary for In Vivo Efficacy Study.
Histopathological Analysis
Formalin-fixed, paraffin-embedded tumor and organ tissues should be sectioned and stained with Hematoxylin and Eosin (H&E) to assess tissue morphology, necrosis, and signs of toxicity[21][22][23]. Immunohistochemistry (IHC) can be used to analyze biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor tissues to elucidate the mechanism of action.
Conclusion and Future Directions
These application notes provide a robust framework for the preclinical evaluation of this compound. Successful demonstration of anti-tumor efficacy and an acceptable safety profile in these mouse models would warrant further investigation, including pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties[24][25]. Orthotopic or patient-derived xenograft (PDX) models could also be employed for a more clinically relevant assessment of efficacy[14][26]. The data generated from these studies will be critical in determining the potential of this compound as a novel anti-cancer therapeutic.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
- 10. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. cea.unizar.es [cea.unizar.es]
- 13. scribd.com [scribd.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. animalab.eu [animalab.eu]
- 18. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Histopathological Tumor and Normal Tissue Responses after 3D-Planned Arc Radiotherapy in an Orthotopic Xenograft Mouse Model of Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blog.championsoncology.com [blog.championsoncology.com]
Application Notes and Protocols for Targeted Protein Degradation using 6-(bromomethyl)-2-methylquinazolin-4(3H)-one
Introduction: A Novel Warhead for Targeting BRD9
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, enabling the selective elimination of disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The modular nature of PROTACs, consisting of a POI ligand (warhead), an E3 ligase ligand, and a connecting linker, allows for a high degree of tunability and optimization.[2]
This document provides a comprehensive guide to the application of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one as a novel warhead for the development of PROTACs targeting Bromodomain-containing protein 9 (BRD9). The 6-methylquinazolin-4(3H)-one scaffold has been identified as a potent binder of the BRD9 bromodomain, a component of the BAF chromatin remodeling complex implicated in certain cancers. The introduction of a reactive bromomethyl group at the 6-position provides a versatile handle for the covalent attachment of a linker, making it an ideal starting point for the synthesis of potent and selective BRD9 degraders.
These application notes are intended for researchers, scientists, and drug development professionals with a background in organic chemistry and cell biology. We will detail the synthesis of the this compound warhead, its incorporation into a PROTAC, and the subsequent biochemical and cellular characterization of the resulting degrader.
Part 1: Synthesis of the BRD9 Warhead: this compound
The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The key steps involve the formation of the quinazolinone core followed by the introduction of the reactive bromomethyl group.
Protocol 1.1: Synthesis of 6-methyl-2-methylquinazolin-4(3H)-one (Intermediate 1)
This protocol outlines the synthesis of the quinazolinone core from 2-amino-5-methylbenzoic acid.[3][4]
-
Materials:
-
2-Amino-5-methylbenzoic acid
-
Acetic anhydride
-
Ammonium acetate
-
Ethanol
-
Glacial acetic acid
-
-
Step 1: Synthesis of 2-acetylamino-5-methylbenzoic acid
-
In a round-bottom flask, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq) to the solution while stirring.
-
Heat the mixture at reflux for 2 hours.
-
Allow the reaction to cool to room temperature, then pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-acetylamino-5-methylbenzoic acid.
-
-
Step 2: Cyclization to 6-methyl-2-methylquinazolin-4(3H)-one
-
Combine 2-acetylamino-5-methylbenzoic acid (1.0 eq) and ammonium acetate (5.0 eq) in a round-bottom flask.
-
Heat the mixture at 160-170 °C for 3 hours.
-
Cool the reaction mixture to room temperature and add ethanol.
-
Collect the solid product by vacuum filtration, wash with ethanol, and recrystallize from ethanol to obtain pure 6-methyl-2-methylquinazolin-4(3H)-one.
-
Protocol 1.2: Synthesis of this compound (Warhead)
This protocol describes the radical bromination of the methyl group at the 6-position.[5]
-
Materials:
-
6-methyl-2-methylquinazolin-4(3H)-one (Intermediate 1)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 6-methyl-2-methylquinazolin-4(3H)-one (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Part 2: Synthesis of a BRD9-Targeting PROTAC
This section details the synthesis of a representative BRD9-targeting PROTAC, herein designated as BRD9-Degrader-1 , using the synthesized warhead, a polyethylene glycol (PEG)-based linker, and a pomalidomide-derived CRBN ligand.
Workflow for BRD9-Degrader-1 Synthesis
Caption: Synthetic workflow for BRD9-Degrader-1.
Protocol 2.1: Synthesis of Pomalidomide-Linker-Amine (Intermediate 2)
This protocol describes the conjugation of pomalidomide to an amine-terminated linker via a nucleophilic aromatic substitution (SNAr) reaction.[6][7]
-
Materials:
-
4-Fluorothalidomide (as a precursor to pomalidomide) or a suitable pomalidomide derivative
-
Amine-terminated PEG linker (e.g., 2-(2-(2-aminoethoxy)ethoxy)ethan-1-amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a reaction vial, dissolve 4-fluorothalidomide (1.0 eq) and the amine-terminated PEG linker (1.2 eq) in DMSO.
-
Add DIPEA (3.0 eq) to the mixture.
-
Heat the reaction at 90 °C for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pomalidomide-linker-amine conjugate.
-
Protocol 2.2: Synthesis of BRD9-Degrader-1
This protocol details the final coupling of the warhead with the pomalidomide-linker-amine via an SN2 reaction.[8]
-
Materials:
-
This compound (Warhead, 1.0 eq)
-
Pomalidomide-Linker-Amine (Intermediate 2, 1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vial, dissolve the warhead and the pomalidomide-linker-amine in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final BRD9-Degrader-1.
-
Characterization of BRD9-Degrader-1
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final compound using ¹H and ¹³C NMR.
-
High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized PROTAC.
-
HPLC: Determine the purity of the final compound.
Part 3: Biochemical and Cellular Evaluation of BRD9-Degrader-1
After successful synthesis and characterization, the next critical step is to evaluate the biological activity of the PROTAC. This involves confirming its ability to bind to the target protein and E3 ligase, induce the degradation of the target protein in cells, and elicit a functional cellular response.
Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of a PROTAC.
Protocol 3.1: BRD9 Target Engagement - AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that can be used to measure the binding of the PROTAC to the BRD9 bromodomain in a competitive format.[9][10]
-
Materials:
-
Recombinant His-tagged BRD9 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
BRD9-Degrader-1 and a known BRD9 inhibitor (e.g., BI-9564) as a positive control[11]
-
Assay buffer
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of BRD9-Degrader-1 and the control inhibitor.
-
In a 384-well plate, add the assay buffer, His-tagged BRD9 protein, and the biotinylated histone peptide.
-
Add the serially diluted compounds to the wells.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC₅₀ value, which represents the concentration of the PROTAC required to displace 50% of the biotinylated peptide from BRD9.
-
Protocol 3.2: Cellular BRD9 Degradation - Western Blot Analysis
Western blotting is the gold standard for directly measuring the reduction in cellular protein levels following PROTAC treatment.[12]
-
Materials:
-
A suitable cancer cell line with detectable BRD9 expression (e.g., synovial sarcoma or rhabdoid tumor cell lines)[13]
-
BRD9-Degrader-1
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
DMSO as a vehicle control
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9[14]
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of BRD9-Degrader-1 for a defined period (e.g., 4, 8, 16, 24 hours). Include vehicle control (DMSO) and a co-treatment with a proteasome inhibitor to confirm proteasome-dependent degradation.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-BRD9 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol 3.3: Functional Cellular Outcome - MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability, proliferation, or cytotoxicity following PROTAC treatment.[15][16]
-
Materials:
-
The same cell line used for the Western blot analysis
-
BRD9-Degrader-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BRD9-Degrader-1 for an extended period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation
| Parameter | BRD9-Degrader-1 | Control Inhibitor (BI-9564) |
| BRD9 Binding (IC₅₀, nM) | Experimental Value | ~75[11] |
| BRD9 Degradation (DC₅₀, nM) | Experimental Value | N/A |
| Max Degradation (Dₘₐₓ, %) | Experimental Value | N/A |
| Cell Viability (GI₅₀, nM) | Experimental Value | Experimental Value |
Conclusion and Future Perspectives
The protocols and application notes presented herein provide a comprehensive framework for the synthesis and evaluation of PROTACs utilizing the novel this compound warhead for the targeted degradation of BRD9. The modular nature of this approach allows for the facile substitution of linkers and E3 ligase ligands to optimize the degradation potency, selectivity, and pharmacokinetic properties of the resulting PROTACs. Further studies could explore the degradation of BRD9 in various cancer models and investigate the downstream effects on gene expression and cellular phenotype. The development of potent and selective BRD9 degraders holds significant promise for the treatment of cancers dependent on the BAF chromatin remodeling complex.
References
- 1. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-5-methylbenzoic acid | 2941-78-8 | FA17633 [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Dihydropyrazinoquinazolinones via SN2 Sulfamidate Ring-Opening and a Sequential Quinazolinone–Amidine Rearrangement Strategy (SQuAReS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 14. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT (Assay protocol [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this important intermediate can be challenging, and this resource aims to provide practical, experience-based solutions to common experimental hurdles.
Introduction to the Synthesis
The synthesis of this compound is typically approached in a two-step sequence. The first step involves the construction of the quinazolinone core to form 6-methyl-2-methylquinazolin-4(3H)-one. This is commonly achieved through the condensation of an appropriately substituted anthranilic acid derivative with acetic anhydride, followed by reaction with an amine source.[1][2][3] The second, and often more challenging step, is the selective free-radical bromination of the methyl group at the 6-position to yield the desired product.[4][5][6] This benzylic bromination is typically accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator.[4][6][7]
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Guide: Step-by-Step
This section addresses specific issues that may arise during the synthesis.
Step 1: Synthesis of 6-methyl-2-methylquinazolin-4(3H)-one
Q1: My yield of 6-methyl-2-methylquinazolin-4(3H)-one is very low. What are the likely causes?
A1: Low yields in this step often stem from incomplete reaction or side product formation. Consider the following:
-
Incomplete Cyclization: The initial formation of the benzoxazinone intermediate from 5-methylanthranilic acid and acetic anhydride requires sufficient heating. Ensure you are refluxing for an adequate amount of time and that your reaction temperature is appropriate for the solvent used.[1][2]
-
Hydrolysis of Intermediate: The benzoxazinone intermediate is susceptible to hydrolysis. Ensure all your reagents and glassware are dry.
-
Suboptimal Amination: The subsequent reaction with an ammonia source (like ammonium acetate) to form the quinazolinone is also temperature-dependent. If the temperature is too low, the reaction will be slow. If it's too high, you risk decomposition.
-
Poor Solubility of Starting Material: 5-methylanthranilic acid may have limited solubility in certain solvents. Consider using a higher boiling point solvent like DMF or glacial acetic acid to ensure all reactants are in solution.[8]
Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The formation of multiple products is a common issue. Here are some possibilities:
-
Unreacted Starting Material: The most straightforward impurity is unreacted 5-methylanthranilic acid.
-
Unreacted Benzoxazinone Intermediate: If the amination step is incomplete, you will have the benzoxazinone intermediate remaining.
-
Diacylated Product: It is possible for the amino group of the anthranilic acid to be diacylated by acetic anhydride, which can lead to byproducts.
-
Polymeric Materials: At high temperatures, some starting materials and intermediates can polymerize, leading to a complex mixture of products.
| Compound | Typical Rf (Silica Gel, 1:1 Ethyl Acetate:Hexane) | Visualization |
| 5-Methylanthranilic Acid | Low (streaky) | UV active, may stain with ninhydrin |
| Benzoxazinone Intermediate | Mid-range | UV active |
| 6-methyl-2-methylquinazolin-4(3H)-one | Mid to high | UV active |
Q3: How can I effectively purify the 6-methyl-2-methylquinazolin-4(3H)-one?
A3: Purification can often be achieved through recrystallization. Ethanol or a mixture of ethanol and water is a good starting point. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is recommended. A gradient elution from hexane to ethyl acetate should provide good separation.
Step 2: Benzylic Bromination to this compound
Q1: The bromination of the 6-methyl group is not proceeding. What should I check?
A1: A stalled benzylic bromination is a frequent problem. Here are the key factors to investigate:
-
Radical Initiator Activity: Radical initiators like AIBN (azobisisobutyronitrile) and benzoyl peroxide have finite shelf lives and can be sensitive to storage conditions. Ensure you are using a fresh or properly stored initiator. The reaction also requires an initiation source, which is typically heat or UV light.[4][6]
-
Solvent Choice: This reaction is most commonly performed in non-polar, aprotic solvents like carbon tetrachloride (CCl4) or cyclohexane.[4] Using a polar or protic solvent can inhibit the free radical mechanism.
-
NBS Quality: N-bromosuccinimide can degrade over time. It is best to use freshly recrystallized NBS for optimal results.[6] Impurities in NBS can sometimes affect the reaction outcome.[9]
-
Presence of Radical Scavengers: Any impurities in your starting material or solvent that can act as radical scavengers (e.g., phenols, anilines) will inhibit the reaction.
Q2: I am observing the formation of multiple brominated products. How can I improve the selectivity?
A2: Over-bromination is a significant challenge in this reaction. The formation of the dibrominated product, 6-(dibromomethyl)-2-methylquinazolin-4(3H)-one, is the most common side reaction.
-
Stoichiometry of NBS: Use only a slight excess of NBS (e.g., 1.05-1.1 equivalents). A large excess will promote di- and tri-bromination.
-
Reaction Time and Monitoring: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
Slow Addition of NBS: In some cases, adding the NBS portion-wise over the course of the reaction can help to maintain a low concentration of bromine radicals and improve selectivity.
Q3: My product seems to be degrading during workup or purification. What can I do?
A3: The 6-(bromomethyl) group is a reactive benzylic bromide and can be susceptible to hydrolysis or other nucleophilic substitution reactions.
-
Aqueous Workup: Minimize contact with water during the workup. If an aqueous wash is necessary, use cold, deionized water and perform the extraction quickly.
-
Temperature: Keep the temperature low during solvent removal and purification.
-
Purification Method: Column chromatography on silica gel can sometimes lead to decomposition. If this is observed, consider a rapid filtration through a plug of silica gel or purification by recrystallization from a non-polar solvent like a hexane/ethyl acetate mixture.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the benzylic bromination with NBS?
A: The reaction proceeds via a free-radical chain mechanism. It involves three main stages: initiation, propagation, and termination. The initiator (AIBN or BPO) decomposes upon heating or irradiation to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical. The bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine source (either NBS or Br2 present in low concentrations) to form the desired product and another bromine radical, which continues the chain reaction.[5][7]
Caption: Simplified free-radical mechanism for benzylic bromination.
Q: Are there alternative methods for this synthesis?
A: Yes, there are other potential routes. For instance, one could synthesize 6-(hydroxymethyl)-2-methylquinazolin-4(3H)-one and then convert the alcohol to the bromide using a reagent like phosphorus tribromide (PBr3) or carbon tetrabromide/triphenylphosphine. However, this adds steps to the synthesis and may have its own set of challenges. The direct benzylic bromination is often preferred for its atom economy.
Q: What analytical techniques are best for characterizing the final product?
A: A combination of techniques is recommended:
-
¹H NMR: This is crucial for confirming the structure. You should see the disappearance of the methyl singlet and the appearance of a new singlet for the -CH₂Br protons, typically shifted downfield.
-
¹³C NMR: This will show a new carbon signal for the bromomethyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight and show the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: You can monitor the C-Br stretching frequency.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Ar-CH₃ | 2.0 - 2.5 | 20 - 25 |
| Ar-CH₂Br | 4.5 - 5.0 | 30 - 35 |
Q: What are the primary safety concerns with this synthesis?
A: Several safety precautions are necessary:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Carbon Tetrachloride (CCl₄): If used as a solvent, be aware that it is a known carcinogen and is toxic. Substitute with a safer alternative like cyclohexane or acetonitrile if possible.
-
Benzylic Bromides: The product, this compound, is likely a lachrymator and an alkylating agent. Handle with care and avoid inhalation or skin contact.
-
Refluxing Solvents: Always use a proper reflux setup with adequate cooling to prevent the escape of flammable or toxic solvent vapors.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-2-methylquinazolin-4(3H)-one
-
To a round-bottom flask equipped with a reflux condenser, add 5-methylanthranilic acid (1 equivalent).
-
Add acetic anhydride (2-3 equivalents) and a catalytic amount of a suitable acid (e.g., a drop of sulfuric acid), or perform the reaction neat.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully add ammonium acetate (2-3 equivalents).
-
Resume heating to reflux for another 4-6 hours.
-
Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.
-
Wash the crude solid with cold water and dry it under vacuum.
-
Purify the product by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask protected from light, dissolve 6-methyl-2-methylquinazolin-4(3H)-one (1 equivalent) in a dry, non-polar solvent (e.g., cyclohexane or acetonitrile).
-
Add N-bromosuccinimide (1.05-1.1 equivalents) and a radical initiator such as AIBN or benzoyl peroxide (0.05-0.1 equivalents).
-
Heat the mixture to reflux. The reaction can also be initiated with a UV lamp.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by recrystallization or rapid column chromatography.
References
- 1. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijstr.org [ijstr.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. scientificupdate.com [scientificupdate.com]
improving the yield and purity of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one
Welcome to the dedicated technical support center for the synthesis and purification of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one (CAS No. 112888-43-4). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this important synthetic intermediate.[1] Here, we provide in-depth troubleshooting guides, validated protocols, and expert insights to help you consistently achieve high yield and purity.
Section 1: Synthesis Strategy & Core Mechanism
The most reliable and common route to this compound involves a two-step process. First, the synthesis of the precursor, 2,6-dimethylquinazolin-4(3H)-one, is achieved. This is typically followed by a selective radical bromination of the methyl group at the 6-position. Understanding the mechanism of this second step is critical for troubleshooting.
Step 1: Quinazolinone Core Formation. The synthesis often begins with 2-amino-5-methylbenzoic acid (5-methylanthranilic acid), which is cyclized to form the quinazolinone ring. A common method involves reaction with acetic anhydride to form an intermediate benzoxazinone, which then reacts with an ammonia source to yield 2,6-dimethylquinazolin-4(3H)-one.[2]
Step 2: Selective Benzylic Bromination. The key transformation is the bromination of the 6-methyl group. This is a radical substitution reaction, typically employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. The benzylic position is preferentially targeted due to the stability of the resulting benzylic radical intermediate.
Caption: General two-step synthesis workflow for the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, focusing on the critical selective bromination step.
Q1: My reaction yield is very low (<40%). What are the primary causes?
Answer: Low yields in the bromination of 2,6-dimethylquinazolin-4(3H)-one are typically traced to one of three issues: incomplete reaction, product degradation, or competing side reactions.
-
Incomplete Reaction:
-
Cause: Insufficient initiation or premature termination of the radical chain reaction. The initiator (AIBN) has a specific half-life at a given temperature. If the reaction time is too short or the temperature too low, a significant amount of starting material will remain.
-
Solution: Ensure your solvent is at a vigorous reflux. For a reaction in carbon tetrachloride (CCl₄), this is ~77°C. The reaction should be monitored by TLC or LC-MS. If starting material persists after 2-3 hours, consider adding a second, small portion of AIBN.
-
-
Product Degradation:
-
Cause: The bromomethyl group is a potent alkylating agent and can be susceptible to hydrolysis if water is present, or other nucleophilic attacks. Over-exposure to light and heat can also cause decomposition.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Upon completion, work up the reaction promptly without prolonged heating.
-
-
Competing Side Reactions:
-
Cause: The primary competing reaction is the formation of the dibrominated byproduct, 6-(dibromomethyl)-2-methylquinazolin-4(3H)-one. Over-bromination occurs if more than one equivalent of NBS is used or if the local concentration of bromine radicals is too high.
-
Solution: Use NBS in a slight molar deficit or stoichiometric amount (0.95-1.05 equivalents). Add the NBS portion-wise over 30-60 minutes to maintain a low concentration of bromine in the reaction mixture.
-
Q2: My NMR spectrum is complex. I see my product, but also unreacted starting material and a second major impurity.
Answer: This is a classic purity issue stemming from an incomplete reaction and the formation of a dibrominated side product. Your "second major impurity" is almost certainly 6-(dibromomethyl)-2-methylquinazolin-4(3H)-one.
| Compound | 1H NMR Signal (δ ppm, CDCl₃) | Key Differentiating Feature |
| Starting Material (2,6-Dimethyl...) | ~2.45 (s, 3H, 6-CH₃) | Singlet integrating to 3 protons for the 6-methyl group. |
| Desired Product (6-Bromomethyl...) | ~4.5-4.7 (s, 2H, 6-CH₂Br) | Singlet integrating to 2 protons for the benzylic methylene. |
| Dibromo Impurity (6-Dibromomethyl...) | ~6.6-6.8 (s, 1H, 6-CHBr₂) | Singlet integrating to 1 proton for the benzylic methine. |
Troubleshooting Strategy:
Caption: Decision workflow for troubleshooting purity issues.
Q3: The reaction stalls and turns a deep red/brown color. What's happening?
Answer: A deep red or brown coloration often indicates the accumulation of bromine (Br₂), which forms when NBS reacts with trace HBr. This signifies a breakdown in the radical chain propagation.
-
Cause: This can be caused by radical inhibitors (e.g., oxygen from a leaky system, certain impurities in the solvent) or insufficient radical initiation.
-
Solution:
-
Degas the Solvent: Before heating, bubble nitrogen or argon through your solvent for 15-20 minutes to remove dissolved oxygen.
-
Check Initiator: Ensure your AIBN is fresh. Old AIBN can be less effective.
-
Purify Starting Material: Impurities in the 2,6-dimethylquinazolin-4(3H)-one can sometimes inhibit the reaction. Recrystallize it if its purity is suspect.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the best solvent for the bromination step?
-
Carbon tetrachloride (CCl₄) is the traditional and often most effective solvent. However, due to its toxicity and environmental concerns, alternatives like chlorobenzene, acetonitrile, or a mixture of cyclohexane and ethyl acetate can be used, though reaction times may need re-optimization.
-
-
How should I monitor the reaction progress?
-
Thin-Layer Chromatography (TLC) is highly effective. Use a mobile phase like 50:50 Ethyl Acetate:Hexanes. The product will be less polar than the starting material. Staining with potassium permanganate can help visualize the spots. LC-MS provides more definitive tracking of all three key species (starting material, product, dibromo-impurity).
-
-
What is the best method for purification?
-
Recrystallization: If the main impurity is the starting material, recrystallization from a solvent like isopropanol or ethanol can be very effective. The product is typically less soluble and will crystallize out upon cooling.
-
Column Chromatography: For mixtures containing the dibrominated impurity, silica gel chromatography is necessary. The polarity difference is sufficient for separation. A gradient elution from 20% to 50% ethyl acetate in hexanes is a good starting point.
-
-
How should I store the final product?
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of 2,6-Dimethylquinazolin-4(3H)-one (Precursor)
-
To a round-bottom flask, add 2-amino-5-methylbenzoic acid (1.0 eq) and acetic anhydride (3.0 eq).
-
Heat the mixture to reflux (approx. 140°C) for 2 hours. The solid should dissolve and the solution may darken.
-
Cool the reaction mixture to room temperature. A solid mass (the intermediate benzoxazinone) will form.
-
Distill off the excess acetic anhydride under reduced pressure.
-
To the crude residue, add glacial acetic acid followed by ammonium acetate (2.5 eq).
-
Heat the new mixture to reflux (approx. 120°C) for 4 hours.
-
Cool the reaction to room temperature and pour it into a beaker of ice water.
-
Stir for 30 minutes. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven. The product is typically an off-white powder of sufficient purity for the next step.
Protocol 4.2: Synthesis of this compound
-
Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,6-dimethylquinazolin-4(3H)-one (1.0 eq) in anhydrous carbon tetrachloride (or another suitable solvent).
-
Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.1 eq) to the flask.
-
Reaction: Heat the mixture to a vigorous reflux. The reaction is often initiated by the heat, and the solution may turn yellow/orange.
-
Monitoring: Monitor the reaction by TLC every 30 minutes. The disappearance of the starting material spot indicates completion (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining HBr, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from isopropanol or by silica gel chromatography as described in the FAQ section.
Section 5: References
-
Murti, Y., Singh, A. K., & Pathak, D. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 72(4), 523–527. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 6-(Bromomethyl)-2-methyl-4(3H)-quinazolinone. Retrieved January 3, 2026, from --INVALID-LINK--
-
Echemi. (n.d.). 6-Bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one. Retrieved January 3, 2026, from --INVALID-LINK--
-
Rhenium Ltd. (n.d.). 4(1H)-Quinazolinone, 6-(bromomethyl)-2-methyl- 98%(HPLC). Retrieved January 3, 2026, from --INVALID-LINK--
-
Cremnago, R., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemistryOpen, 11(4), e202200008. --INVALID-LINK--
References
Technical Support Center: Purification of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one by Column Chromatography
Welcome to the technical support center for the purification of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful purification of this compound using column chromatography. The information herein is grounded in established chromatographic principles and extensive field experience with heterocyclic compounds.
I. Understanding the Molecule: Key Physicochemical Properties
Before embarking on the purification, it is crucial to understand the key characteristics of this compound that will influence its chromatographic behavior.
| Property | Value/Characteristic | Implication for Chromatography |
| Molecular Weight | 253.10 g/mol [1] | Standard for small molecule purification. |
| Polarity | Moderately polar | Amenable to normal-phase chromatography on silica gel. |
| Solubility | Likely soluble in polar organic solvents like dichloromethane, ethyl acetate, and methanol. | Provides options for sample loading and mobile phase selection. |
| Key Functional Groups | Quinazolinone core, bromomethyl group | The quinazolinone core contains polar amide and imine functionalities. The bromomethyl group is a reactive electrophile and may be susceptible to degradation on the stationary phase. |
| Appearance | Off-white powder[2] | Visual aid during handling and dissolution. |
II. Experimental Workflow: From Crude Mixture to Pure Compound
The following diagram outlines the general workflow for the purification of this compound by column chromatography.
Caption: A generalized workflow for the purification of this compound.
III. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the setup and execution of the column chromatography for this compound.
Q1: How do I select the optimal solvent system (eluent) for my purification?
A1: The selection of the eluent is critical for successful separation and should be guided by Thin-Layer Chromatography (TLC). A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[3]
-
Procedure:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp.
-
-
Target Rf Value: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[3] This Rf value generally translates well to column chromatography, allowing for good separation from both less polar and more polar impurities.
Q2: What is the best way to pack the column to avoid issues like channeling?
A2: Proper column packing is essential for achieving good separation. The slurry packing method is generally recommended.
-
Procedure:
-
Mix the silica gel (230-400 mesh is a good standard) with your initial, least polar eluent to form a slurry.[3]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to help the silica gel settle into a uniform bed.
-
Allow the excess solvent to drain until it is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.[4]
-
Q3: Should I use wet or dry loading for my sample?
A3: The choice between wet and dry loading depends on the solubility of your crude product in the mobile phase.
-
Wet Loading: If your crude product is highly soluble in the initial eluent, dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.[4]
-
Dry Loading: If your compound has poor solubility in the eluent, dry loading is preferable.[4]
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Q4: Is it better to use isocratic or gradient elution?
A4: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is suitable if your impurities have significantly different polarities from your product.[3]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexane). This is beneficial for separating complex mixtures with components of widely varying polarities.[3]
IV. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: My compound is not eluting from the column.
| Potential Cause | Explanation | Solution |
| Eluent is not polar enough. | The compound has a strong affinity for the polar silica gel and is not being effectively carried by the non-polar mobile phase.[5] | Gradually increase the polarity of the eluent. For example, if you are using 8:2 hexane:ethyl acetate, switch to 7:3 or 6:4. Monitor the elution with TLC. |
| Compound degradation. | The bromomethyl group can be reactive, and the compound might be decomposing on the acidic silica gel.[5] | Perform a quick stability test by spotting your compound on a TLC plate with a small amount of silica gel and letting it sit for an hour before developing. If degradation is observed, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina. |
Problem 2: The separation between my product and an impurity is poor (overlapping bands).
| Potential Cause | Explanation | Solution |
| Inappropriate solvent system. | The chosen eluent does not provide sufficient difference in the migration rates of the compounds.[3] | Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol). |
| Column overloading. | Too much sample has been loaded onto the column, exceeding its separation capacity. | Use a larger column or reduce the amount of sample being purified. |
| Improperly packed column. | Channeling in the silica bed can lead to uneven flow of the mobile phase and poor separation.[3] | Repack the column carefully, ensuring a uniform and bubble-free bed. |
Problem 3: I am observing tailing of my product's spot/peak in the collected fractions.
| Potential Cause | Explanation | Solution |
| Interaction with active sites on silica gel. | The basic nitrogen atoms in the quinazolinone ring can interact with acidic silanol groups on the silica surface, causing tailing.[3][6] | Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds), to mask these active sites.[3] |
| Compound is sparingly soluble in the mobile phase. | If the compound is not fully dissolved in the eluent as it moves through the column, it can lead to tailing. | Choose a solvent system in which the compound has better solubility.[3] |
Problem 4: My product appears to have decomposed during purification.
Caption: Potential degradation pathway of the bromomethyl group on silica gel.
| Potential Cause | Explanation | Solution |
| Instability on acidic silica gel. | The bromomethyl group is a good leaving group, and the acidic nature of silica gel can promote nucleophilic substitution by trace amounts of water or alcohol in the eluent.[5] | 1. Deactivate the silica gel: Add 0.1-1% triethylamine to your eluent. 2. Use a less acidic stationary phase: Consider using neutral or basic alumina. 3. Work quickly: Do not let the compound sit on the column for an extended period. |
| Reaction with a nucleophilic solvent. | If using a nucleophilic solvent like methanol in your eluent, it can react with the bromomethyl group. | Avoid using nucleophilic solvents in the mobile phase if possible. If a highly polar solvent is needed, consider using acetonitrile. |
V. Alternative and Complementary Techniques
For challenging purifications or for obtaining very high purity material, consider the following:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent final purification step to obtain highly pure, crystalline product.
VI. References
-
Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Benchchem. 3
-
Technical Support Center: Synthesis of Quinazolinone Derivatives. Benchchem. 7
-
Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives. Benchchem. 8
-
Technical Support Center: HPLC Methods for Quinazolinone Compounds. Benchchem. 6
-
Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. --INVALID-LINK--
-
HPLC Column Troubleshooting Guide. Scribd. --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. --INVALID-LINK--
-
troubleshooting column chromatography. Reddit. --INVALID-LINK--
-
Separation of Quinazoline on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--
-
Separation of 4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--
-
6-Bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one. Echemi. --INVALID-LINK--
-
Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. --INVALID-LINK--
-
Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. --INVALID-LINK--
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. --INVALID-LINK--
-
6-(Bromomethyl)-2-methyl-4(3H)-quinazolinone. Santa Cruz Biotechnology. --INVALID-LINK--
-
6-(Bromomethyl)-2-Methyl-4(3H)-Quinazolinone Cas No: 112888-43-4. Tradeindia. --INVALID-LINK--
-
6-Bromo-2-methyl-quinazolin-4-ol. Sigma-Aldrich. --INVALID-LINK--
-
Technical Support Center: HPLC Separation of 2-(Bromomethyl)-4-cyanonaphthalene Adducts. Benchchem. --INVALID-LINK--
-
6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. --INVALID-LINK--
-
Process for purification of linagliptin. Google Patents. --INVALID-LINK--
-
Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC. --INVALID-LINK--
-
One-step Separation and Purification of Four Phenolic Acids from Stenoloma chusanum (L.) Ching by Medium-pressure Liquid Chromatography and High-speed Counter-current Chromatography. --INVALID-LINK--
-
4(3H)-Quinazolinone. MedchemExpress.com. --INVALID-LINK--
-
Column chromatography. Columbia University. --INVALID-LINK--
-
Chromatography. Chemistry LibreTexts. --INVALID-LINK--
-
2.3D: Separation Theory. Chemistry LibreTexts. --INVALID-LINK--
-
Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. ResearchGate. --INVALID-LINK--
-
One-step Separation and Purification of Four Phenolic Acids from Stenoloma chusanum (L.) Ching by Medium-pressure Liquid Chromatography and High-speed Counter-current Chromatography. ResearchGate. --INVALID-LINK--
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one in Aqueous Buffers
Welcome to the technical support guide for 6-(bromomethyl)-2-methylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in aqueous experimental conditions. As a benzylic bromide, this molecule's reactivity in aqueous buffers is a critical factor for experimental success. This guide provides both theoretical insights and practical, step-by-step protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could the compound be degrading in my aqueous buffer?
A1: Yes, this is a very likely possibility. The 6-(bromomethyl) group is a benzylic bromide, which is susceptible to nucleophilic substitution, particularly hydrolysis in aqueous media. This reaction would convert your active compound into 6-(hydroxymethyl)-2-methylquinazolin-4(3H)-one, which will likely have different biological activity and physicochemical properties. The rate of this degradation is highly dependent on the pH, temperature, and nucleophile concentration in your buffer.
Q2: What is the primary degradation product I should be looking for?
A2: The most probable degradation product in a simple aqueous buffer is 6-(hydroxymethyl)-2-methylquinazolin-4(3H)-one, formed through the hydrolysis of the C-Br bond. In buffers containing other nucleophiles (e.g., phosphate, citrate, or amine-containing buffers like Tris), you may also see the formation of corresponding adducts.
Q3: At what pH is this compound most stable?
A3: Generally, benzylic halides are more stable at lower pH values. The rate of hydrolysis often increases with pH, as the concentration of the hydroxide ion (a potent nucleophile) increases. However, the quinazolinone core itself can be susceptible to degradation under harsh acidic or basic conditions, particularly at elevated temperatures.[1][2] Therefore, it is crucial to experimentally determine the optimal pH for your specific experimental conditions. A preliminary screen from pH 4 to 7.4 is recommended.
Q4: How should I prepare my stock solution to maximize stability?
A4: Prepare your stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a high concentration.[3] Store this stock solution at -20°C or -80°C. Minimize the time the compound is in aqueous buffer before use. It is best practice to add the stock solution to the aqueous assay buffer immediately before starting the experiment.
Q5: Can I use any buffer for my experiments?
A5: Be cautious with buffers containing nucleophilic species other than water. For instance, phosphate buffers can potentially form phosphate esters, and amine-containing buffers like Tris can react with the bromomethyl group. If your experiment allows, consider using non-nucleophilic buffers such as MES, MOPS, or HEPES, especially when first characterizing the compound's behavior.
Troubleshooting Guide: Investigating Compound Instability
If you suspect that the stability of this compound is affecting your experimental results, a systematic stability study is warranted. This process is a simplified version of the forced degradation studies performed in the pharmaceutical industry to understand a molecule's intrinsic stability.[4][5]
Visualizing the Problem: Potential Degradation Pathway
The primary chemical liability of this compound in aqueous media is the hydrolysis of the benzylic bromide.
Caption: Predicted hydrolysis of this compound.
Experimental Protocol: Assessing Aqueous Stability via HPLC
This protocol will guide you through a time-course experiment to quantify the stability of your compound in a chosen buffer. A High-Performance Liquid Chromatography (HPLC) system with a UV detector is the recommended analytical method.[3]
Objective: To determine the degradation rate of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
Step-by-Step Methodology:
Step 1: Preparation of Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution: Just before starting the experiment, dilute the stock solution into your pre-warmed (to your experimental temperature, e.g., 37°C) aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize its effect on the experiment.
Step 2: Time-Course Incubation
-
Immediately after preparing the working solution, take your "time zero" (T=0) sample. Transfer an aliquot (e.g., 100 µL) to an HPLC vial and either inject immediately or quench the reaction by adding an equal volume of cold acetonitrile and store at 4°C until analysis.
-
Incubate the remaining working solution at your desired experimental temperature (e.g., 25°C or 37°C).
-
Collect samples at subsequent time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). Process each sample as described for the T=0 point.
Step 3: HPLC Analysis
-
Method Development: Develop an HPLC method that can separate the parent compound from its potential degradation product. A good starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% ACN
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength where the quinazolinone core absorbs (e.g., ~254 nm or 305 nm).
-
-
Analysis: Inject all your samples from the time-course study.
Step 4: Data Analysis
-
For each chromatogram, identify the peak for the parent compound, this compound. The degradation product, 6-(hydroxymethyl)-2-methylquinazolin-4(3H)-one, should appear as a new, more polar (earlier eluting) peak.
-
Record the peak area of the parent compound at each time point.
-
Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0.
-
Plot the percentage of the remaining parent compound versus time.
Interpreting Your Results
The resulting data can be summarized in a table for clarity:
| Time Point | Parent Compound Peak Area | % Remaining |
| 0 min | 1,500,000 | 100% |
| 30 min | 1,275,000 | 85% |
| 1 hr | 1,125,000 | 75% |
| 2 hr | 900,000 | 60% |
| 4 hr | 600,000 | 40% |
| 8 hr | 300,000 | 20% |
| 24 hr | < 75,000 | < 5% |
This data allows you to determine the half-life (t½) of your compound under your specific experimental conditions, providing a critical window for conducting your biological assays.
Workflow Visualization
Caption: Workflow for assessing the aqueous stability of the compound.
By following this guide, you will be able to generate robust and reproducible data, ensuring that your experimental outcomes are a true reflection of your compound's biological activity, not an artifact of its instability.
References
- 1. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound typically proceeds in two key stages: the formation of the quinazolinone core followed by benzylic bromination. Each stage presents unique challenges and potential for side product formation.
Stage 1: Synthesis of 2,6-dimethylquinazolin-4(3H)-one
The initial step involves the cyclization of 2-amino-5-methylbenzoic acid with acetic anhydride.
Issue 1: Low Yield of 2,6-dimethylquinazolin-4(3H)-one
-
Potential Cause A: Incomplete Cyclization. The reaction between 2-amino-5-methylbenzoic acid and acetic anhydride may not have gone to completion.
-
Solution: Ensure an excess of acetic anhydride is used to drive the reaction forward.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider optimizing the reaction time and temperature. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in similar preparations.[1]
-
-
Potential Cause B: Product Degradation during Workup. The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[2]
Stage 2: Benzylic Bromination of 2,6-dimethylquinazolin-4(3H)-one
This step typically employs N-Bromosuccinimide (NBS) and a radical initiator.
Issue 2: Formation of Multiple Brominated Products
-
Potential Cause A: Over-bromination. The benzylic position is highly reactive, and the reaction can be difficult to control, leading to the formation of 6-(dibromomethyl)-2-methylquinazolin-4(3H)-one.[3]
-
Potential Cause B: Aromatic Ring Bromination. Although benzylic bromination is favored under radical conditions, electrophilic aromatic substitution on the quinazolinone ring can occur, leading to bromination at other positions. The choice of solvent can influence the reaction pathway; for instance, polar solvents like acetonitrile can promote ionic pathways leading to nuclear bromination.[6]
Issue 3: Low Conversion of Starting Material
-
Potential Cause: Ineffective Radical Initiation. The radical chain reaction may not be efficiently initiated or sustained.
-
Solution: Ensure the radical initiator is fresh and added in an appropriate amount (typically 1-5 mol%). The reaction mixture should be adequately irradiated with a suitable light source (e.g., a sunlamp) and heated to reflux to ensure the homolytic cleavage of the initiator and the N-Br bond in NBS.[7]
-
Issue 4: Presence of Succinimide in the Final Product
-
Potential Cause: Succinimide is a byproduct of the reaction with NBS.
-
Solution: Succinimide is generally more soluble in polar solvents than the desired product. It can often be removed by washing the crude product with water or by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of benzylic bromination with NBS?
A1: The reaction proceeds via a free radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[5][8] It involves three main stages:
-
Initiation: Homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) generates radicals. These radicals then react with HBr (present in trace amounts) to form a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with Br2 (formed from the reaction of HBr with NBS) to yield the desired 6-(bromomethyl) product and another bromine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
Q2: How can I minimize the formation of the dibrominated side product?
A2: The formation of the dibrominated product is a common issue due to the increased reactivity of the remaining benzylic proton after the first bromination. To minimize this:
-
Use a slight sub-stoichiometric amount of NBS.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Consider using a continuous flow setup, which can offer better control over reaction time and stoichiometry, potentially reducing over-bromination.
Q3: Are there any alternative brominating agents to NBS?
A3: While NBS is the most common reagent for this transformation, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used.[3] In some cases, elemental bromine (Br2) under photochemical conditions can be employed, but this is often less selective and harder to control.
Q4: What are the best analytical techniques to monitor the reaction and characterize the products?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of products. High-Performance Liquid Chromatography (HPLC) provides more quantitative information on the relative amounts of starting material, desired product, and side products.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The appearance of a new singlet in the ¹H NMR spectrum around 4.5-5.0 ppm is characteristic of the -CH2Br protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and the presence of bromine (due to the characteristic isotopic pattern of Br).
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of C-H stretches of the methyl group and the appearance of new bands associated with the brominated product.
-
Visualizing the Reaction Pathways
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction steps.
Caption: Synthetic pathway for this compound.
Summary of Key Side Products and Mitigation Strategies
| Side Product | Probable Cause | Recommended Mitigation Strategy |
| 6-(dibromomethyl)-2-methylquinazolin-4(3H)-one | Excess NBS or prolonged reaction time. | Use ≤ 1.0 equivalent of NBS; monitor reaction closely by TLC/HPLC. |
| Aromatic Ring Brominated Isomers | Use of polar solvents (e.g., DMF, acetonitrile) that favor ionic pathways. | Use non-polar solvents like CCl4 or cyclohexane; ensure radical initiator and light source are used.[5][6] |
| Unreacted 2,6-dimethylquinazolin-4(3H)-one | Insufficient NBS, initiator, or incomplete reaction. | Ensure proper stoichiometry; confirm activity of initiator; allow for sufficient reaction time. |
| Succinimide | Inherent byproduct of NBS reactions. | Remove by washing with water or during recrystallization of the final product. |
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. wwjmrd.com [wwjmrd.com]
how to prevent hydrolysis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Hydrolysis
Welcome to the technical support center for 6-(bromomethyl)-2-methylquinazolin-4(3H)-one. This guide is designed to provide you with in-depth technical information and practical advice to prevent the hydrolysis of this key chemical intermediate, ensuring the integrity and success of your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a versatile building block in medicinal chemistry and drug discovery. The bromomethyl group at the 6-position is a reactive handle that allows for the introduction of various functional groups, making it a valuable precursor for the synthesis of a wide range of biologically active compounds. However, this reactivity also makes the compound susceptible to degradation, primarily through hydrolysis. Ensuring its stability is critical for obtaining reliable and reproducible experimental results, as the presence of the hydrolyzed impurity, 6-(hydroxymethyl)-2-methylquinazolin-4(3H)-one, can lead to failed reactions, purification difficulties, and inaccurate biological data.
Q2: What are the primary signs of hydrolysis in my sample of this compound?
The most common signs of hydrolysis include:
-
Changes in Physical Appearance: The pristine compound is typically a white to off-white solid. The presence of the hydrolyzed product can lead to a change in color, often to a yellowish or brownish hue, and the powder may become clumpy or sticky due to the presence of hydrobromic acid (HBr) as a byproduct.
-
Reduced Purity: Analysis by High-Performance Liquid Chromatography (HPLC) will show the appearance of a new, more polar peak corresponding to 6-(hydroxymethyl)-2-methylquinazolin-4(3H)-one.
-
Inconsistent Reaction Outcomes: If you are using the compound in a subsequent reaction, you may observe lower than expected yields, the formation of unexpected side products, or a complete failure of the reaction.
Q3: What are the ideal storage conditions to prevent hydrolysis?
To minimize hydrolysis, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place, preferably in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to exclude moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture. A desiccator can provide an additional layer of protection against humidity.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peak in HPLC analysis. | Hydrolysis due to improper storage or handling. | 1. Confirm the identity of the new peak as 6-(hydroxymethyl)-2-methylquinazolin-4(3H)-one using a reference standard or by LC-MS. 2. Review storage and handling procedures to ensure they are strictly anhydrous. 3. If the level of impurity is low, the material may be usable, but for sensitive applications, purification by recrystallization or column chromatography may be necessary. |
| Low yield in a reaction using the compound. | The starting material has partially hydrolyzed, reducing the amount of active reagent. | 1. Assess the purity of the starting material by HPLC before use. 2. If significant hydrolysis has occurred, purify the compound or obtain a fresh batch. 3. Ensure all solvents and reagents used in the reaction are anhydrous. |
| The solid has changed color and become sticky. | Significant hydrolysis has occurred, leading to the formation of HBr and the hydroxymethyl derivative. | 1. The material is likely of low purity and may not be suitable for most applications. 2. Consider purification if the quantity is substantial and a pure sample is required urgently. Otherwise, it is best to discard the material and use a fresh, properly stored batch. |
In-Depth Technical Discussion
Mechanism of Hydrolysis
The hydrolysis of this compound proceeds via a nucleophilic substitution reaction where water acts as the nucleophile, displacing the bromide ion. The benzylic nature of the bromomethyl group means that the reaction can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions.
-
SN1 Pathway: This pathway involves the formation of a relatively stable benzylic carbocation intermediate. Polar, protic solvents such as water can facilitate this mechanism by stabilizing the carbocation and the leaving bromide ion.
-
SN2 Pathway: This pathway involves a backside attack by the water molecule on the carbon atom bearing the bromine. This is more likely to occur in less polar solvents and is sensitive to steric hindrance.
The rate of hydrolysis is generally independent of pH in acidic to neutral conditions. However, under basic conditions, the rate can increase due to the presence of the more nucleophilic hydroxide ion (OH⁻)[1].
Caption: SN1 and SN2 hydrolysis pathways.
Factors Influencing the Rate of Hydrolysis
Several factors can influence the rate at which this compound hydrolyzes:
-
pH: While the hydrolysis rate is relatively stable in acidic to neutral aqueous solutions, it increases significantly in basic conditions (pH > 8) due to the higher concentration of the stronger nucleophile, OH⁻.
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis. Storing the compound at low temperatures (2-8°C) is crucial for long-term stability.
-
Solvent: Polar protic solvents, such as water, alcohols, and to a lesser extent, polar aprotic solvents like DMSO and DMF, can promote hydrolysis. When using this compound in reactions, it is imperative to use anhydrous solvents.
-
Light: While not as significant as moisture and temperature, exposure to UV light can potentially contribute to the degradation of quinazolinone derivatives. Storing the compound in an opaque container is a good laboratory practice.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Hydrolysis
This method allows for the separation and quantification of this compound and its primary hydrolysis product, 6-(hydroxymethyl)-2-methylquinazolin-4(3H)-one.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is recommended for optimal separation.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Expected Results:
-
6-(hydroxymethyl)-2-methylquinazolin-4(3H)-one will have a shorter retention time than the parent compound due to its higher polarity.
-
The purity of the sample can be determined by calculating the peak area percentage.
-
Caption: HPLC sample preparation and analysis workflow.
Protocol 2: Forced Degradation Study
A forced degradation study can be performed to intentionally degrade the compound and confirm the identity of the degradation products, which is a crucial part of method validation for stability-indicating assays.
-
Acid Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with acetonitrile to a suitable concentration and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 1 M NaOH.
-
Stir at room temperature for 1 hour.
-
Neutralize with 1 M HCl.
-
Dilute with acetonitrile to a suitable concentration and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Stir at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in acetonitrile and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample of the compound to UV light (254 nm) for 24 hours.
-
Dissolve the stressed sample in acetonitrile and analyze by HPLC.
-
Protocol 3: Synthesis of 6-(hydroxymethyl)-2-methylquinazolin-4(3H)-one (Reference Standard)
A reference standard of the primary hydrolysis product is essential for accurate quantification. A plausible synthesis can be adapted from known procedures for similar compounds.
-
Starting Material: 2-Amino-5-(hydroxymethyl)benzoic acid.
-
Step 1: Acetylation. React 2-amino-5-(hydroxymethyl)benzoic acid with acetic anhydride to form 2-acetamido-5-(acetoxymethyl)benzoic acid.
-
Step 2: Cyclization. Heat the product from Step 1 with a dehydrating agent such as phosphorus trichloride and an appropriate amine to form the quinazolinone ring.
-
Step 3: Deprotection. Hydrolyze the acetate protecting group on the hydroxymethyl function under mild basic conditions to yield 6-(hydroxymethyl)-2-methylquinazolin-4(3H)-one.
-
Purification: The final product can be purified by recrystallization or column chromatography.
Protocol 4: NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy can be used to confirm the identity of the parent compound and its hydrolysis product.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Chemical Shifts (in DMSO-d₆):
-
This compound:
-
The benzylic protons of the -CH₂Br group are expected to appear as a singlet at approximately δ 4.8 ppm.
-
-
6-(hydroxymethyl)-2-methylquinazolin-4(3H)-one:
-
The benzylic protons of the -CH₂OH group will appear as a doublet at a slightly upfield position (around δ 4.6 ppm) due to coupling with the hydroxyl proton.
-
The hydroxyl proton will appear as a triplet.
-
-
References
Technical Support Center: Optimizing 6-(bromomethyl)-2-methylquinazolin-4(3H)-one Concentration for Cell Treatment
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-(bromomethyl)-2-methylquinazolin-4(3H)-one. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to successfully determine the optimal concentration of this compound for your cell treatment experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and preliminary use of this compound.
Q1: What is this compound and what are its potential applications?
This compound belongs to the quinazolinone class of heterocyclic compounds.[1][2] The quinazolinone scaffold is a versatile structure found in many bioactive molecules and is a key component in the development of various therapeutic agents.[3] These compounds are known for a wide spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] Specifically, this compound is known as an intermediate in the synthesis of Raltitrexed, a chemotherapy drug.[6][7] Given the diverse activities of quinazolinone derivatives, this compound is of significant interest for screening in various cell-based assays, particularly in oncology research.[4][8]
Q2: How should I properly dissolve and store the compound to ensure its stability and activity?
Proper handling is critical to maintaining the integrity of the compound.[9] Like many small organic molecules, this compound is best dissolved in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[10][11]
Causality: DMSO is a powerful solvent that can dissolve a wide range of organic compounds that have poor aqueous solubility. Using anhydrous DMSO is crucial as any moisture can accelerate the degradation of the compound.[10] Aliquoting the stock solution prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, compromising its stability and potency.[12]
Below is a recommended workflow for preparing and storing the compound.
Caption: Workflow for preparing compound stock solutions.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Special Conditions |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Store desiccated and protected from light.[12] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[12] |
| Stock Solution (in DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[12] |
| Working Solutions (in Aqueous Medium) | 4°C | Use within 24 hours | Prepare fresh from stock solution before each experiment.[12] |
Q3: What is the best starting concentration range for my cell treatment experiments?
The optimal concentration is highly dependent on the cell line and the specific biological question. For initial screening, it is crucial to test a broad range of concentrations to capture the full dose-response relationship.
Expert Insight: A common starting point for novel compounds is a logarithmic dose-response curve, typically spanning several orders of magnitude. A good initial range to test would be from 1 nM to 100 µM. This wide range helps to identify the concentrations that produce no effect, a partial effect (the linear range of the curve), and a maximal effect or toxicity.[13]
Q4: What is the maximum concentration of the solvent (DMSO) I can use in my cell culture without causing toxicity?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells and interfere with experimental results.[9]
Trustworthiness: It is a standard and self-validating practice to keep the final DMSO concentration consistent across all wells, including the vehicle control. A final concentration of ≤ 0.5% is generally considered safe for most cell lines, but it is highly recommended to run a solvent toxicity control to confirm this for your specific cell model.[12] The vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration) is essential for distinguishing the effect of the compound from any potential effect of the solvent.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the optimization process.
Caption: Troubleshooting flowchart for common experimental issues.
Problem: I'm observing significant cell death even at very low concentrations. What should I do?
High levels of cytotoxicity can obscure the specific biological effects you intend to study. It is crucial to distinguish between targeted anti-proliferative effects and general toxicity.[14]
-
Determine the Cytotoxic Threshold: First, confirm that the observed toxicity is not due to the solvent. Run a control experiment with cells treated only with the highest concentration of DMSO used in your compound dilutions. If the solvent control shows no toxicity, the issue is with the compound itself.
-
Verify Calculations: Carefully double-check all calculations for stock solution preparation and serial dilutions. A simple decimal error can lead to concentrations that are orders of magnitude higher than intended.
-
Reduce Concentration Range: Your initial concentration range may be too high for your specific cell line. Shift your dose-response curve to a lower range (e.g., 0.01 nM to 1 µM) to find a non-toxic concentration window.
Problem: I am not observing any effect on my cells, even at high concentrations.
This can be due to several factors related to the compound, the experimental setup, or the cell line itself.
-
Check Compound Solubility: Visually inspect the culture medium in the wells after adding your compound dilutions. Look for any signs of precipitation, which indicates the compound is crashing out of solution and not being delivered to the cells at the intended concentration.[14] If solubility is an issue, consider preparing fresh dilutions for each experiment.
-
Optimize Incubation Time: The effect of the compound may be time-dependent. If you are not seeing an effect after 24 hours, consider extending the incubation period to 48 or 72 hours.[15]
-
Assess Cell Line Sensitivity: The target of the compound may not be present or may be expressed at very low levels in your chosen cell line. You may need to screen a panel of different cell lines to find a sensitive model.
-
Confirm Compound Activity: If possible, use a positive control assay or a different cell line where the compound is known to be active to confirm the integrity of your compound stock.
Problem: My results are not reproducible between experiments.
Inconsistent results are a common challenge, often stemming from minor variations in protocol execution.[14][16]
-
Standardize Cell Culture Practices: Use cells within a consistent and defined low-passage number range for all experiments. Genetic drift can occur at high passage numbers, altering cellular responses.[14] Ensure you are seeding a consistent number of viable cells in each well by using an automated cell counter.
-
Control Assay Conditions: Standardize all incubation times precisely. Ensure that reagents are added consistently to all wells, perhaps by using a multichannel pipette.[14]
-
Handle Compound Consistently: Always use freshly prepared working dilutions from a single-use aliquot of the DMSO stock solution to avoid issues from repeated freeze-thaw cycles.[12]
Core Experimental Protocol: Determining the IC₅₀ Value using an MTT Assay
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The MTT assay is a reliable and widely used colorimetric method to assess cell viability, making it ideal for determining the IC₅₀.[15][17]
Principle of the Assay: The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[17] This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[15][18]
Caption: Experimental workflow for the MTT assay.
Materials
-
Cell line of interest in complete culture medium
-
96-well flat-bottom, tissue culture-treated plates
-
This compound
-
Anhydrous DMSO
-
Solubilization buffer (e.g., pure DMSO or 10% SDS in 0.01 M HCl)
-
Sterile PBS
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the compound in complete culture medium from your DMSO stock solution. A common approach is a 10-point, 2-fold or 3-fold dilution series.
-
Crucially, maintain a consistent final DMSO concentration across all wells (e.g., 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium + 0.5% DMSO) wells.
-
Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
Example 96-Well Plate Layout
Table 2: Plate Layout for IC₅₀ Determination
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | C1 | C1 | C1 | C5 | C5 | C5 | C9 | C9 | C9 | Blank | ||
| B | C2 | C2 | C2 | C6 | C6 | C6 | C10 | C10 | C10 | Blank | ||
| C | C3 | C3 | C3 | C7 | C7 | C7 | UT | UT | UT | Blank | ||
| D | C4 | C4 | C4 | C8 | C8 | C8 | VC | VC | VC | Blank | ||
| E | C1 | C1 | C1 | C5 | C5 | C5 | C9 | C9 | C9 | Blank | ||
| F | C2 | C2 | C2 | C6 | C6 | C6 | C10 | C10 | C10 | Blank | ||
| G | C3 | C3 | C3 | C7 | C7 | C7 | UT | UT | UT | Blank | ||
| H | C4 | C4 | C4 | C8 | C8 | C8 | VC | VC | VC | Blank | ||
| C1-C10 = Compound Concentrations (serial dilution); UT = Untreated Control; VC = Vehicle Control; Blank = Medium + Solubilizer only. |
Data Analysis and Interpretation
Calculating Cell Viability
First, subtract the average absorbance of the "blank" wells from all other readings to correct for background. Then, calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
Determining the IC₅₀ Value
The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
-
Plot the Data: Create a graph with the percentage of cell viability on the Y-axis and the logarithm of the compound concentration on the X-axis.
-
Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[15]
-
Calculate IC₅₀: The software will calculate the IC₅₀ value from the curve, which represents the concentration at which the curve passes through the 50% viability mark.[19]
References
- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. opentrons.com [opentrons.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
troubleshooting solubility issues of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one in DMSO
Technical Support Center: 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document addresses common challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO), a frequent yet critical step in experimental workflows. As scientists, we understand that achieving a stable, true solution is paramount for data integrity. This guide provides structured troubleshooting advice, detailed protocols, and explains the chemical principles behind the recommended procedures to ensure your experiments are both successful and reproducible.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, but its derivatives are often characterized by poor aqueous solubility due to their rigid, lipophilic structure.[1] While DMSO is the go-to solvent for creating high-concentration stock solutions, the unique benzylic bromide structure of this compound introduces specific stability challenges that must be carefully managed.[2][3]
Section 1: Foundational Troubleshooting - "My Compound Won't Dissolve"
This section addresses the most common initial hurdles encountered when preparing a DMSO stock solution.
FAQ 1.1: I've added the calculated amount of DMSO to my vial of this compound, but I see solid particles. What are the immediate checks?
Before attempting more advanced dissolution techniques, it's crucial to validate the fundamental components of your preparation. Inaccurate concentrations can lead to misleading experimental results and wasted resources.[4]
Step 1: Verify Compound Mass and Solvent Volume. Ensure your calculations for preparing the desired molarity are correct. It is often more accurate to weigh a slightly different mass than targeted, record the exact weight, and calculate the precise solvent volume required for your target concentration.[5]
Step 2: Assess DMSO Quality. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of hydrophobic compounds.[6][7]
-
Best Practice: Always use anhydrous or high-purity (≥99.9%) DMSO from a freshly opened bottle or a properly stored container. If a bottle has been open for an extended period, consider using a new one. Store DMSO in a dry, inert atmosphere.
Step 3: Confirm Compound Purity. Impurities or residual synthesis reagents in your compound lot can be insoluble in DMSO. If possible, review the Certificate of Analysis (CoA) for your specific lot number.
Section 2: Standard Solubility Enhancement Techniques
If the foundational checks are satisfactory, the next step is to apply energy to overcome the compound's crystal lattice energy. However, due to the reactive nature of the bromomethyl group, these techniques must be applied with caution.
FAQ 2.1: What methods can I use to help dissolve the compound, and are there risks?
Gentle heating and sonication are standard and effective methods.[1][8] However, the benzylic bromide moiety in your compound is susceptible to degradation or reaction, particularly with prolonged heating.
| Technique | Description | Recommended Parameters | Risks & Mitigation |
| Vortexing | Vigorous mixing to create mechanical agitation. | 2-5 minutes.[9] | Low risk. The primary method to try before escalating. |
| Gentle Warming | Applying low heat to increase kinetic energy and disrupt crystal packing. | Use a water bath at 37°C.[9] Do not exceed 40-50°C.[10] Limit heating to 10-15 minutes.[9] | High Risk: Prolonged heat can promote side reactions with DMSO (see Section 3). Mitigation: Use the lowest effective temperature for the shortest possible time. Never heat directly on a hot plate. |
| Sonication | Using ultrasonic waves to create cavitation, breaking apart compound aggregates. | Use a bath sonicator for 5-10 minutes.[11] Monitor bath temperature to prevent overheating. | Moderate Risk: Can generate localized heat. Mitigation: Use a sonicator bath with temperature control or sonicate in short bursts, allowing the solution to cool in between. |
Protocol 1: Standard Preparation of a 10 mM Stock Solution
This protocol outlines a systematic approach to safely dissolve this compound.
Materials:
-
This compound (MW: 253.10 g/mol )[12]
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate glass vial and vortex mixer
-
Water bath sonicator and/or 37°C water bath
Procedure:
-
Weighing: Accurately weigh 2.53 mg of the compound into a clean vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Initial Dissolution: Cap the vial securely and vortex for 2-3 minutes.[8] Visually inspect for undissolved particles.
-
Sonication (If Needed): If solids remain, place the vial in a bath sonicator for 5-minute intervals.[11] Check for dissolution after each interval.
-
Gentle Warming (If Needed): As a final step, place the vial in a 37°C water bath for 10 minutes.[8] Vortex again.
-
Final Inspection: Once a clear solution is obtained, perform a final visual inspection to ensure no particulates are visible.
-
Storage: For short-term use, store at 4°C. For long-term storage, aliquot into single-use tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[8][13]
Workflow for Initial Solubility Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 4. fastercapital.com [fastercapital.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scbt.com [scbt.com]
- 13. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Selective Cysteine Modification
Welcome to the technical support center for selective cysteine modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful and selective modification of cysteine residues in proteins and peptides. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the nuances of cysteine bioconjugation.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of cysteine modification experiments.
Q1: What is the optimal pH for maleimide-thiol conjugation reactions?
The optimal pH range for the reaction between a maleimide and a cysteine's thiol group is between 6.5 and 7.5.[1][2] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[1] Below pH 6.5, the reaction rate slows down considerably.[1] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the potential for reaction with other nucleophilic residues like lysine increases.[1][2]
Q2: My protein has multiple cysteines. How can I label a specific one?
Achieving selective labeling of a single cysteine in a protein with multiple cysteines can be challenging. Here are a few strategies:
-
Exploiting Differential Accessibility: If the target cysteine is significantly more solvent-accessible than others, you can sometimes achieve selective labeling by carefully controlling the stoichiometry of the labeling reagent and the reaction time.[3]
-
Site-Directed Mutagenesis: A common approach is to mutate unwanted cysteines to a non-reactive amino acid like serine or alanine and, if necessary, introduce a cysteine at the desired location.[4]
-
Reversible Protection Strategies: Methods like Cysteine Metal Protection and Labeling (CyMPL) allow for the selective protection of a target cysteine with metal ions (e.g., Zn²⁺ or Cd²⁺) while other cysteines are blocked with a non-fluorescent reagent.[3][5][6] After blocking, the metal is removed, leaving only the desired cysteine available for labeling.[3][5][6]
Q3: How do I ensure my cysteine residues are ready for labeling?
Cysteine residues can form disulfide bonds (oxidized state), which are unreactive towards many common labeling reagents like maleimides.[1] To ensure the cysteines are in their reduced, free thiol state, a pre-reduction step is often necessary.[1][4] This is typically done by treating the protein with a reducing agent.[4]
Q4: What is the difference between TCEP and DTT as reducing agents?
Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are effective reducing agents for disulfide bonds.
-
TCEP is often preferred because it is odorless, effective over a broad pH range, and does not contain a thiol group itself. This means it does not need to be removed before adding a thiol-reactive probe like a maleimide.[1][2]
-
DTT is also a strong reducing agent but contains thiol groups. Therefore, any excess DTT must be removed from the protein solution before adding the labeling reagent to prevent it from competing with the protein's cysteines.[1][4][7] Removal is typically achieved through dialysis or size-exclusion chromatography.[4][7]
Q5: How can I confirm that my protein has been successfully modified?
Several methods can be used to verify and quantify cysteine modification:
-
Mass Spectrometry (MS): This is a powerful technique to confirm covalent modification by detecting the mass shift corresponding to the added label on the intact protein or on peptides after proteolytic digestion.[8][9]
-
Fluorescence-Based Assays: If a fluorescent probe was used, the labeling efficiency can be quantified by measuring the fluorescence of the labeled protein.[8] A method using a thiol-specific coumarin fluorophore that becomes fluorescent upon conjugation can be used to quantify remaining free cysteines after the labeling reaction.[8]
-
Ellman's Test: This colorimetric assay uses DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to quantify the number of free thiols remaining after the reaction.
-
SDS-PAGE Analysis: For some labels, a shift in the protein's migration on an SDS-PAGE gel can be observed. If a fluorescent label is used, the gel can be imaged to visualize the labeled protein.[4]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during selective cysteine modification.
Problem 1: Low or No Labeling Efficiency
One of the most frequent issues is poor or no observable modification of the target protein.
Decision Tree for Troubleshooting Low Labeling Efficiency
Caption: Troubleshooting workflow for low or no cysteine labeling.
Detailed Causality and Solutions
-
Cause 1: Oxidized Cysteines: Cysteine residues may have formed disulfide bonds and are therefore not available to react.[2]
-
Cause 2: Inactive Labeling Reagent: Maleimide reagents are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[1][2]
-
Solution: Always prepare aqueous solutions of the maleimide linker immediately before use.[1][2] If using a stock solution in an organic solvent like DMSO or DMF, ensure it has been stored properly (desiccated at -20°C) and allow it to warm to room temperature before opening to prevent condensation.[2]
-
-
Cause 3: Suboptimal Reaction Conditions: The pH, temperature, or molar ratio of the reactants can significantly impact the reaction efficiency.
-
Solution: Ensure the reaction buffer pH is between 6.5 and 7.5.[2] Use non-amine-containing buffers like PBS, MES, or HEPES.[2] Increase the molar excess of the labeling reagent; a 10- to 20-fold molar excess is a good starting point.[4] Most conjugations are performed at room temperature for 1-2 hours or overnight at 4°C.[1]
-
-
Cause 4: Inaccessible Cysteine Residue: The target cysteine may be buried within the protein's three-dimensional structure.[4][8]
-
Solution 1 - Partial Denaturation: Using mild denaturing conditions can transiently expose buried residues.[4] You can titrate the concentration of a denaturant like urea (e.g., 1-4M) to find a balance that exposes the cysteine without irreversibly unfolding the protein.[4]
-
Solution 2 - Site-Directed Mutagenesis: If the protein's function allows, you can introduce a new cysteine at a more accessible surface location.[4]
-
Problem 2: Non-Specific Labeling or Instability of the Conjugate
Achieving high specificity and a stable final product is crucial, especially for therapeutic applications like antibody-drug conjugates (ADCs).
Common Side Reactions with Maleimide Chemistry
| Side Reaction | Description | Mitigation Strategy |
| Maleimide Hydrolysis | The maleimide ring opens in the presence of water, forming an unreactive maleamic acid derivative. This is accelerated at pH > 7.5.[1] | Perform reactions at pH 6.5-7.5. Use freshly prepared maleimide solutions.[1] |
| Reaction with Amines | At pH > 7.5, maleimides can react with primary amines, such as the side chain of lysine.[2] | Maintain the reaction pH between 6.5 and 7.5, where the reaction with thiols is about 1,000 times faster than with amines.[2] |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed is reversible and can react with other thiols (e.g., glutathione in vivo), leading to payload exchange and off-target effects.[1][2] | After conjugation, the pH can be raised to 8.5-9.0 to hydrolyze the thiosuccinimide ring, creating a more stable, ring-opened structure.[2] Alternatively, use next-generation maleimide derivatives designed for increased stability.[10] |
| Thiazine Rearrangement | When labeling an N-terminal cysteine, an intramolecular rearrangement can occur, forming a stable six-membered thiazine ring.[1][11][12] This can complicate purification and characterization.[11][12] | Avoid using N-terminal cysteines for conjugation if a stable succinimidyl thioether linkage is required.[11] Alternatively, perform the conjugation at a more acidic pH (~5) or acetylate the N-terminus.[11][12] |
Key Protocols & Methodologies
This section provides step-by-step instructions for fundamental procedures in cysteine modification.
Protocol 1: General Procedure for Maleimide Labeling of Accessible Cysteines
This protocol outlines a standard method for labeling a protein with a maleimide-functionalized probe.
-
Protein Preparation:
-
Dissolve the purified protein in a suitable non-amine, degassed buffer (e.g., PBS, pH 7.2).
-
If the protein has been stored with reducing agents like DTT, they must be removed via size-exclusion chromatography or dialysis against the reaction buffer.[4]
-
-
Reduction of Disulfide Bonds (if necessary):
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove the excess, unreacted probe and quenching reagent from the labeled protein using size-exclusion chromatography or dialysis.[7]
-
Protocol 2: Workflow for Selective Labeling using Cysteine Metal Protection and Labeling (CyMPL)
This method enables the specific labeling of a target cysteine in a protein that contains multiple cysteines.[3][5] It requires that the target cysteine be part of a minimal metal-binding site (e.g., by introducing a nearby histidine).[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling of specific cysteines in proteins using reversible metal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of free cysteines in membrane and soluble proteins using a fluorescent dye and thermal unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. pharmiweb.com [pharmiweb.com]
Validation & Comparative
A Comparative Guide to the Validation of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one as a Covalent Inhibitor of Bruton's Tyrosine Kinase
Introduction: The Resurgence of Covalent Inhibition and the Promise of Quinazolinones
In the landscape of modern drug discovery, covalent inhibitors are experiencing a renaissance. Once sidelined due to concerns about off-target reactivity, the rational design of targeted covalent inhibitors has emerged as a powerful strategy to achieve durable and potent pharmacological effects.[1][2] This approach is particularly advantageous for targets like protein kinases, where achieving high selectivity can be challenging.[3] The core principle of a covalent inhibitor is a two-step mechanism: an initial, reversible binding event that positions a reactive electrophilic "warhead" in close proximity to a nucleophilic amino acid residue on the target protein, followed by the formation of a stable covalent bond.[1]
The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[4][5] Its rigid, planar structure provides a robust platform for the precise positioning of pharmacophoric elements. Our focus here is on a novel derivative, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one , which incorporates a bromomethyl group—a reactive electrophile—designed to engage a nucleophilic cysteine residue in the active site of its target protein.
For the purposes of this guide, we will detail the validation of this compound against a highly relevant and well-characterized target: Bruton's Tyrosine Kinase (BTK) . BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and a validated therapeutic target for B-cell malignancies.[3][6] Notably, the clinically successful drug ibrutinib is a covalent inhibitor that irreversibly binds to Cysteine 481 (Cys481) in the ATP-binding site of BTK.[7][8] This guide will provide a comprehensive workflow for the validation of this compound as a novel covalent BTK inhibitor, comparing its hypothetical performance metrics against both a known covalent inhibitor (Ibrutinib) and a representative non-covalent BTK inhibitor.
The Validation Workflow: A Multi-Pillar Approach to Confirming Covalent Inhibition
A rigorous validation process is essential to confirm not only that a compound forms a covalent bond with its intended target but also to characterize its potency, selectivity, and cellular effects. Our validation strategy for this compound is built on three pillars: direct evidence of covalent modification, kinetic characterization of inhibitory activity, and assessment of on-target engagement and selectivity in a complex biological environment.
References
- 1. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
A Researcher's Guide to Confirming Cellular Target Engagement of Covalent Probes: A Case Study with 6-(bromomethyl)-2-methylquinazolin-4(3H)-one
Introduction: The Covalent Challenge
In the landscape of drug discovery and chemical biology, covalent inhibitors represent a powerful modality. By forming a stable, physical bond with their target protein, they can achieve prolonged pharmacodynamic effects and high potency, often enabling the pursuit of targets once deemed "undruggable." However, this same reactivity presents a significant challenge: the risk of off-target modifications, which can lead to toxicity. Therefore, unequivocally confirming that a covalent molecule engages its intended target within the complex environment of a living cell is paramount.
This guide provides a comprehensive, multi-pronged strategy for confirming the cellular target engagement of reactive compounds. We will use 6-(bromomethyl)-2-methylquinazolin-4(3H)-one as our central case study. This molecule combines a "privileged" quinazolinone scaffold, known to interact with a variety of protein classes, with a reactive bromomethyl "warhead," an electrophile designed to form a covalent bond with nucleophilic amino acid residues.[1][2] The central question is not simply "what does it bind to?", but "how can we rigorously and confidently prove it forms a covalent adduct with a specific target in cells?"
Section 1: Foundational Concepts & Initial Hypothesis Generation
The structure of this compound provides immediate clues. The quinazolinone core has been associated with the inhibition of enzymes crucial for cell proliferation, such as dihydrofolate reductase (DHFR), various protein kinases (EGFR, CDK5), and tubulin.[3][4][5][6] The bromomethyl group is an alkylating agent, capable of reacting with nucleophilic side chains like the thiols of cysteine, the imidazoles of histidine, or the carboxylates of aspartate and glutamate.[7][8]
Given that this molecule is documented as an intermediate in the synthesis of Raltitrexed, a known inhibitor of thymidylate synthase (TS), a primary hypothesis is that it may target enzymes within the folate pathway, such as TS or DHFR.[1][9] However, a reactive probe can have unexpected targets. Our strategy, therefore, must be broad enough to discover novel interactors while also rigorously testing our primary hypothesis.
Section 2: A Multi-Pronged Experimental Workflow for Target Validation
No single experiment can definitively validate a covalent target. We advocate for an integrated approach, where the results of each method inform and validate the next. Below, we compare three critical methodologies.
Caption: Integrated workflow for covalent target engagement confirmation.
Method 1: Competitive Chemoproteomics for Unbiased Target Discovery
Before focusing on a specific protein, it is crucial to survey the entire landscape of potential interactions. Activity-Based Protein Profiling (ABPP) is a powerful technique to map the targets of covalent inhibitors directly in complex biological systems.[10][11] In the competitive isotopic Tandem Orthogonal Proteolysis (isoTOP-ABPP) workflow, we identify the targets of our compound by seeing which proteins it prevents from reacting with a broad-spectrum probe.
Principle: Cells are treated with our compound, this compound. The compound will form covalent adducts with its targets. The remaining unbound nucleophilic residues in the proteome are then labeled with a generic, tag-containing probe (e.g., iodoacetamide-alkyne). Proteins that have been modified by our test compound will show a reduced signal from the generic probe.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. scbt.com [scbt.com]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
Navigating the Kinome: A Guide to Selectivity Profiling of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one
A Senior Application Scientist's Perspective on Ensuring Target Specificity
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their role in cellular signaling pathways makes them integral to a multitude of physiological processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs featuring this core structure.[1][2] However, the high degree of conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[3]
This guide provides a comprehensive overview of the principles and practices of kinase selectivity profiling, using the novel compound 6-(bromomethyl)-2-methylquinazolin-4(3H)-one as a case study. We will delve into the rationale behind experimental design, present a detailed protocol for a kinase panel screen, and offer insights into the interpretation of selectivity data. Furthermore, we will compare the hypothetical selectivity profile of our compound of interest with a well-characterized, broad-spectrum kinase inhibitor, Staurosporine, to provide a tangible benchmark for analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the specificity of their kinase inhibitors.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, and a lack of inhibitor selectivity can lead to off-target effects, resulting in unforeseen toxicities or a confounding of the therapeutic mechanism of action.[4] Therefore, early and comprehensive selectivity profiling is not merely a "box-ticking" exercise but a critical step in the hit-to-lead and lead optimization phases of drug discovery.[5] It allows for the identification of potential liabilities, informs on structure-activity relationships (SAR) for improving selectivity, and ultimately contributes to the development of safer and more effective medicines.[3]
Experimental Design: A Two-Tiered Approach to Unveiling Specificity
A robust strategy for assessing kinase inhibitor selectivity typically involves a two-tiered approach.[4] The first tier consists of a broad screen against a large panel of kinases at a single, high concentration to identify potential off-target interactions. The second tier involves generating dose-response curves (IC50 values) for any "hits" identified in the primary screen to quantify their potency.
The Compound of Interest: this compound
For the purpose of this guide, we will consider the hypothetical kinase inhibitor, this compound. The quinazolinone core is known to interact with the hinge region of the kinase ATP-binding site.[6] The bromomethyl substituent at the 6-position offers a potential reactive handle for covalent inhibition or could influence potency and selectivity through specific interactions within the binding pocket.
Selecting the Right Kinase Panel
The choice of a kinase panel is a critical decision. For an initial, comprehensive assessment, a broad panel representing all major branches of the human kinome tree is recommended.[4] Several commercial vendors offer kinase profiling services with panels ranging from a few dozen to over 400 kinases.[4] For our case study, we will utilize a hypothetical panel of 96 kinases, encompassing representatives from the tyrosine kinase (TK), tyrosine kinase-like (TKL), serine/threonine kinase (STE, CK1, AGC, CAMK, CMGC), and atypical kinase families.
Assay Principle: Measuring Kinase Inhibition
A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[5][7] A common and robust method is the radiometric assay, which measures the transfer of a radiolabeled phosphate group from ATP to a substrate.[7] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
A Step-by-Step Protocol for Kinase Selectivity Profiling
The following protocol outlines a typical workflow for a two-tiered kinase selectivity profiling experiment.
Part 1: Primary Screen (Single Concentration)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the test compound to the appropriate wells to achieve a final concentration of 10 µM. Include positive control wells (a known inhibitor for each kinase) and negative control wells (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP (at a concentration close to its Km for each specific kinase) to each well to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method (e.g., capture of the radiolabeled substrate on a filter membrane followed by scintillation counting).
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the DMSO control.
Part 2: IC50 Determination (Dose-Response)
-
Compound Dilution Series: For kinases showing significant inhibition (e.g., >70%) in the primary screen, prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add the compound dilutions to the assay plate.
-
Kinase Reaction and Detection: Follow the same procedure as the primary screen.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
A Comparative Efficacy Analysis: 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one and its Chloromethyl Analogs in Anticancer Research
For Immediate Release to the Scientific Community
In the landscape of anticancer drug development, quinazolinone scaffolds have emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1] Modifications at various positions of the quinazolinone ring have been shown to significantly influence their therapeutic efficacy.[2] This guide provides a detailed comparative analysis of the efficacy of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one versus its chloromethyl analogs, focusing on the chemical principles that dictate their biological activity and supported by available experimental data.
The Decisive Role of the Halogen: A Fundamental Look at Reactivity
The primary mechanism by which 6-(halomethyl)-2-methylquinazolin-4(3H)-ones are believed to exert their cytotoxic effects is through alkylation of nucleophilic biomolecules within cancer cells, such as DNA and proteins. This reactivity is critically dependent on the nature of the halogen atom in the methyl group at the 6-position.
The efficacy of these compounds as alkylating agents is directly related to the leaving group ability of the halide. Bromide is a better leaving group than chloride due to its larger atomic radius and lower electronegativity, which makes the C-Br bond weaker and more polarizable than the C-Cl bond. Consequently, this compound is anticipated to be a more potent alkylating agent than its chloromethyl counterpart. This enhanced reactivity is expected to translate to greater cytotoxicity against cancer cells.
Caption: Predicted relationship between chemical reactivity and biological efficacy.
Supporting Experimental Evidence: A Look at Quinazolinone Analogs
While direct head-to-head comparative studies on the 6-(bromomethyl) and 6-(chloromethyl) analogs of 2-methylquinazolin-4(3H)-one are not extensively available in the public domain, the existing body of literature on substituted quinazolinones provides strong inferential support for the superior efficacy of bromo-substituted derivatives.
Efficacy of Bromo-Substituted Quinazolinones
Research on various bromo-substituted quinazolinone derivatives has consistently demonstrated potent anticancer activities. For instance, a series of 6-bromo quinazoline derivatives were synthesized and evaluated for their cytotoxic effects, with some compounds showing significant activity against cancer cell lines.[3][4] One study reported a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with an IC50 value of 15.85 µM against the MCF-7 breast cancer cell line.[5] The presence of the bromine atom at the 6-position is often a key feature in the structure-activity relationship (SAR) studies of these anticancer agents.[6]
Efficacy of Chloro-Substituted Quinazolinones
Chloromethyl-substituted quinazolinones have also been investigated as valuable intermediates and active compounds in anticancer research. A study on 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones reported their synthesis and evaluation as potent anticancer agents.[7] Furthermore, 2-chloromethyl-4(3H)-quinazolinones are recognized as key intermediates in the synthesis of various biologically active molecules, including anticancer agents.[8] While active, the reported cytotoxicities for chloro-analogs, when compared across different studies, generally suggest a lower potency than their bromo counterparts, which aligns with the predicted lower reactivity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo Quinazolinone Derivatives | MCF-7 (Breast) | 15.85 | [5] |
| SW480 (Colon) | 17.85 | [9] | |
| 2-Chloromethyl Quinazolinone Derivatives | A549 (Lung) | >10 (in some cases) | [7] |
| MCF-7 (Breast) | Variable | [7] | |
| SW1116 (Colon) | Variable | [7] |
Note: This table presents a summary of reported IC50 values for different bromo- and chloro-substituted quinazolinone derivatives. A direct comparison is challenging due to variations in the full compound structures and experimental conditions. However, the general trend supports the higher potency of bromo-substituted analogs.
Experimental Protocols
General Synthesis of 6-(Halomethyl)-2-methylquinazolin-4(3H)-one
The synthesis of these target compounds typically involves a multi-step process starting from substituted anthranilic acid.
Caption: Generalized synthetic workflow for 6-(halomethyl)quinazolinones.
Step-by-Step Methodology:
-
Acetylation: 5-Halo-2-aminobenzoic acid is acetylated using acetic anhydride to yield 2-acetamido-5-halobenzoic acid.
-
Cyclization: The resulting acid is then cyclized in the presence of ammonia or a source of ammonia to form the 6-halo-2-methylquinazolin-4(3H)-one core.
-
Halomethylation: The final step involves the introduction of the halomethyl group at the 6-position. For bromomethylation, a radical initiator like AIBN with N-bromosuccinimide (NBS) is commonly used. For chloromethylation, reagents such as paraformaldehyde and HCl can be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
The comparative efficacy of the synthesized compounds is typically evaluated using a colorimetric assay like the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 6-(bromomethyl)- and 6-(chloromethyl)-2-methylquinazolin-4(3H)-one analogs for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
Based on fundamental chemical principles of reactivity, this compound is predicted to be a more potent anticancer agent than its chloromethyl analog due to the superior leaving group ability of bromide. This hypothesis is supported by the broader literature on halo-substituted quinazolinones, which generally indicates that bromo-derivatives exhibit higher cytotoxicity.
To definitively establish the comparative efficacy, a direct, head-to-head study employing standardized experimental conditions is warranted. Future research should focus on synthesizing both analogs and evaluating their cytotoxicity against a panel of cancer cell lines, as well as investigating their specific molecular targets and mechanisms of action. Such studies will provide crucial data for the rational design of more effective quinazolinone-based anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Characterizing Off-Target Effects of Covalent Probes: A Case Study of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one
For researchers, scientists, and drug development professionals, the promise of covalent chemical probes is immense. Their ability to form stable, lasting bonds with a protein target can offer enhanced potency and a prolonged duration of action. However, this same reactivity presents a critical challenge: the potential for off-target interactions, which can lead to toxicity or confound experimental results.[1][2]
This guide provides an in-depth framework for characterizing the off-target profile of a novel covalent probe, using the electrophilic compound 6-(bromomethyl)-2-methylquinazolin-4(3H)-one as a representative case study. We will move beyond simple protocols to explain the underlying rationale of experimental design, empowering you to build self-validating systems for any covalent molecule in your pipeline.
Part 1: Understanding the Probe: Chemical Rationale and Predicted Reactivity
The structure of a covalent probe dictates its function and its potential liabilities. A careful analysis of this compound reveals key features:
-
Quinazolin-4(3H)-one Scaffold : This is a privileged heterocyclic structure in medicinal chemistry, known to form the core of numerous bioactive compounds, including kinase inhibitors.[3][4] Its primary role is to orient the reactive group within a protein's binding pocket through non-covalent interactions.
-
Bromomethyl Group : This is the "warhead" of the molecule. The bromine atom is an excellent leaving group, making the adjacent carbon highly electrophilic. This functional group is designed to react with nucleophilic amino acid residues on a protein surface, such as the thiol group of cysteine or the imidazole of histidine, forming a permanent, covalent bond.
This inherent reactivity is a double-edged sword. While necessary for on-target modification, it also means the probe can potentially react with any accessible and sufficiently nucleophilic residue it encounters, leading to off-target effects.[5] Therefore, a proteome-wide assessment of selectivity is not just recommended; it is essential.[6]
Part 2: The Proteomic Toolbox for Off-Target Profiling
Key Strategies Include:
-
Activity-Based Protein Profiling (ABPP) : This technique uses broad-spectrum activity-based probes (ABPs) that target the active sites of entire enzyme families (e.g., serine hydrolases, cysteine proteases).[7][8] In a competitive ABPP experiment, a proteome is pre-treated with the compound of interest (our quinazolinone) before adding a broad-spectrum ABP. The quinazolinone's targets and off-targets will be covalently occupied, preventing them from reacting with the ABP. Quantitative mass spectrometry then reveals a "depleted" signal for these proteins, effectively mapping the quinazolinone's interactome.[9][10]
-
Compound-Centric Chemical Proteomics : This approach modifies the covalent inhibitor itself to carry a bioorthogonal handle, such as a terminal alkyne.[6][11] Cells are treated with this alkyne-tagged probe, which covalently labels its targets. After cell lysis, a reporter tag (like biotin) is "clicked" onto the alkyne handle. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry.[12] This provides a direct readout of the probe's targets.
-
Thermal Proteome Profiling (TPP) : TPP operates on the principle that when a ligand binds to a protein, it typically increases the protein's thermal stability.[13][14][15] In a TPP experiment, cells or lysates are treated with the covalent probe, heated across a range of temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target and off-target proteins that have been covalently modified by the probe will exhibit a shift in their melting temperature (Tm) compared to untreated controls.[16][[“]] This method is particularly valuable as it requires no modification of the compound.[14]
Part 3: Experimental Design & Protocol: Competitive ABPP Workflow
To provide a practical and self-validating framework, we will detail a competitive ABPP protocol. This method is highly effective for identifying the targets of unlabeled covalent inhibitors.
Causality Behind Experimental Choices:
-
Why Competitive ABPP? It avoids the need to synthesize a modified version of the probe, which could alter its activity or permeability.[18] It directly measures the ability of your compound to engage targets in a complex, native environment.
-
Why Lysate? Working with cell lysate allows for precise control over compound and probe concentrations, bypassing complexities of cell permeability and metabolism in initial screens.
-
Why Iodoacetamide-Alkyne (IA-Alkyne) Probe? Iodoacetamide is a well-characterized, promiscuous cysteine-reactive probe. Since our bromomethyl group is also expected to react with cysteines, IA-alkyne serves as an excellent broad-spectrum competitor to map the "cysteineome" engaged by our quinazolinone.
Detailed Step-by-Step Protocol:
-
Lysate Preparation :
-
Culture cells (e.g., HEK293T, HeLa) to ~80-90% confluency.
-
Harvest cells, wash twice with ice-cold PBS, and pellet.
-
Lyse the cell pellet in PBS with 0.1% NP-40 (or other suitable detergent) via probe sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.
-
-
Competitive Inhibition :
-
Aliquot 100 µL of the normalized lysate for each condition (e.g., Vehicle Control, 1 µM, 10 µM, 100 µM of the quinazolinone).
-
Add this compound (from a 100x DMSO stock) to the respective tubes to achieve the final concentrations. Add an equivalent volume of DMSO to the vehicle control.
-
Incubate for 1 hour at 37°C with gentle agitation to allow for covalent modification.
-
-
Probe Labeling :
-
Add IA-Alkyne probe to all samples to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature in the dark.
-
Self-Validation Check : Quench the reaction by adding excess DTT to cap any unreacted probe, preventing non-specific labeling during downstream processing.
-
-
Click Chemistry & Enrichment :
-
To each sample, add the click-chemistry cocktail: Biotin-Azide, TCEP (reducing agent), TBTA ligand, and Copper(II) Sulfate.
-
Incubate for 1 hour at room temperature to conjugate biotin to the alkyne-labeled proteins.
-
Precipitate proteins using a chloroform/methanol protocol to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing 1.2% SDS.
-
Enrich biotinylated proteins by adding high-capacity streptavidin agarose beads and incubating for 2 hours at room temperature.
-
-
On-Bead Digestion & Mass Spectrometry :
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Resuspend beads in a digestion buffer and reduce with DTT, then alkylate with iodoacetamide.
-
Digest the bead-bound proteins overnight with trypsin.
-
Collect the supernatant containing the peptides for LC-MS/MS analysis.
-
Workflow Diagram```dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 9. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 10. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 11. scispace.com [scispace.com]
- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 13. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 15. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. consensus.app [consensus.app]
- 18. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
A Guide to the Validated Large-Scale Synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation of a proposed synthetic route for the large-scale production of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, a key intermediate in the synthesis of various pharmaceutically active compounds. We will delve into the rationale behind the selected synthetic strategy, compare it with viable alternatives, and outline a robust process validation protocol to ensure consistent quality and regulatory compliance.
Introduction: The Significance of this compound
Quinazolinone derivatives are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The specific intermediate, this compound, serves as a crucial building block for introducing a reactive bromomethyl group at the 6-position of the quinazolinone scaffold. This functional handle allows for further molecular elaboration and the synthesis of a wide array of targeted therapeutic agents. The development of a scalable, efficient, and well-validated synthetic process for this intermediate is therefore of paramount importance for advancing drug discovery and development programs.
Proposed Synthetic Route for Large-Scale Production
The proposed synthetic pathway is a two-step process commencing with the readily available and cost-effective starting material, 2-amino-5-methylbenzoic acid. The selection of this route is predicated on its efficiency, scalability, and the use of well-established chemical transformations.
Step 1: Synthesis of 2,6-dimethylquinazolin-4(3H)-one
The initial step involves the synthesis of the quinazolinone core. This is achieved through a well-documented and widely used method involving the reaction of an anthranilic acid derivative with an acylating agent, followed by cyclization[2].
-
Reaction: 2-amino-5-methylbenzoic acid is reacted with acetic anhydride to form an intermediate N-acetylated benzoxazinone. This intermediate is then treated with aqueous ammonia to yield 2,6-dimethylquinazolin-4(3H)-one.
-
Rationale: This method is highly efficient for the formation of the quinazolinone ring system. Acetic anhydride serves as both the acetylating agent and a dehydrating agent to facilitate the initial cyclization to the benzoxazinone. The subsequent reaction with ammonia is a robust and high-yielding method to form the desired quinazolinone. This approach avoids the use of harsh or expensive reagents, making it suitable for large-scale production.
Step 2: Benzylic Bromination to Yield this compound
The second and final step is the selective bromination of the methyl group at the 6-position.
-
Reaction: 2,6-dimethylquinazolin-4(3H)-one is subjected to a free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride or acetonitrile.
-
Rationale: N-bromosuccinimide is the reagent of choice for selective benzylic bromination as it provides a low, constant concentration of bromine, which minimizes side reactions such as aromatic bromination[3][4][5][6]. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical with the aromatic ring, leading to high regioselectivity for the desired product.
Below is a diagram illustrating the proposed synthetic workflow.
References
- 1. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
A Head-to-Head Comparison of Cysteine Alkylating Agents: The Established Standard vs. a Quinazolinone-Based Challenger
A Senior Application Scientist's Guide to 6-(bromomethyl)-2-methylquinazolin-4(3H)-one and Iodoacetamide
In the landscape of chemical biology and proteomics, the covalent modification of cysteine residues is a cornerstone technique. It is fundamental for applications ranging from preventing disulfide bond reformation in protein sequencing to quantitative proteomics and the development of covalent drugs. The choice of the alkylating agent is a critical decision that dictates the efficiency, specificity, and ultimate success of these experiments.
For decades, iodoacetamide (IAM) has been the workhorse reagent, a reliable and well-characterized tool for blocking cysteine thiols.[1][2][3] Its performance is the benchmark against which others are measured. This guide introduces a potential alternative, this compound, a compound that, while not established for this application, possesses a highly reactive benzyl bromide-like moiety.
This document provides a detailed, head-to-head comparison, contrasting the known, field-proven performance of iodoacetamide with a theoretical and practical evaluation of the quinazolinone derivative. We will delve into the underlying chemical principles, compare predicted performance metrics, and provide both established and proposed experimental protocols to guide researchers in their choices and experimental design.
Section 1: The Reagents - A Physicochemical and Mechanistic Overview
A molecule's utility as an alkylating agent is defined by its structure, which dictates its reactivity, selectivity, and the properties of the final covalent adduct.
Iodoacetamide (IAM): The Industry Standard
Iodoacetamide is a simple haloacetamide that has become the gold standard for cysteine alkylation.[1][2] Its reactivity stems from the excellent leaving group potential of the iodide ion and the electrophilic nature of the adjacent carbon.
-
Mechanism of Action: IAM reacts with the nucleophilic thiolate anion of a cysteine residue via a classic bimolecular nucleophilic substitution (SN2) reaction.[4] This forms a stable thioether bond, resulting in an S-carboxyamidomethyl-cysteine adduct. This modification is, for all practical purposes in proteomics, irreversible.[1][5]
-
Key Features:
-
High Reactivity: The carbon-iodine bond is relatively weak, making IAM a highly efficient alkylating agent.[2]
-
Small Size: Its low molecular weight allows it to access most cysteine residues, even within complex protein structures, once denatured.
-
Extensive Characterization: A vast body of literature documents its performance, including optimal reaction conditions and known off-target effects.[6][7][8]
-
This compound: The Challenger
This compound belongs to a different chemical class. It is not a haloacetamide but a benzyl bromide derivative, featuring a reactive bromomethyl group attached to a bulky, heterocyclic quinazolinone scaffold. While primarily known as a synthetic intermediate[9], its structure suggests potent alkylating capabilities.
-
Predicted Mechanism of Action: Like IAM, this reagent is expected to react via an SN2 mechanism. The bromide ion is a very good leaving group, and the carbon is part of a benzylic system, which stabilizes the transition state of an SN2 reaction. The reaction would result in a novel S-((2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)cysteine adduct.
-
Predicted Features:
-
High Reactivity: Benzylic bromides are potent electrophiles, suggesting this compound will react readily with thiols.
-
Steric Bulk & Hydrophobicity: The large quinazolinone core is a significant feature. This could be a double-edged sword: it may improve selectivity by sterically hindering reactions at unintended sites, but it could also reduce reactivity and accessibility to sterically hindered cysteines. Its hydrophobicity may also lead to lower solubility in aqueous buffers.
-
Novel Adduct Properties: The resulting adduct would add a significant mass (252.08 Da) and a large, UV-active moiety, which could be leveraged for detection but might also impact peptide ionization in mass spectrometry.
-
Section 2: Comparative Analysis: Performance Metrics
The true value of an alkylating agent lies in its performance. Here, we compare the established data for IAM against the predicted characteristics of this compound.
Table 1: Head-to-Head Comparison of Alkylating Agent Properties
| Feature | Iodoacetamide (IAM) | This compound |
| Reactive Moiety | Iodoacetamide | Benzyl Bromide Derivative |
| Reaction Mechanism | SN2[4] | SN2 (Predicted) |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) |
| Steric Hindrance | Low | High (due to quinazolinone scaffold) |
| Reactivity | High, well-documented[2] | High (Predicted, due to benzylic bromide) |
| Optimal pH | Neutral to slightly basic (pH 7.0-8.5)[5][10] | Slightly basic (Predicted, to favor thiolate) |
| Aqueous Solubility | Good | Potentially limited |
| Adduct Mass Shift | +57.02 Da | +252.08 Da |
| Adduct Properties | Stable, neutral carboxyamidomethyl group[11] | Stable thioether, bulky, hydrophobic[12][13] |
| Known Off-Targets | Met, Lys, His, Asp, Glu, Tyr, N-terminus[6][10] | Potential for similar reactivity, but may be modulated by steric bulk. |
Selectivity and Off-Target Effects
No alkylating agent is perfectly specific. Iodoacetamide is known to react with other nucleophilic residues, particularly at higher pH, temperatures, or concentrations.[6] The most common side reactions involve the alkylation of methionine, lysine, and histidine residues, as well as the N-terminus of peptides.[6][10] These off-target modifications can complicate data analysis in proteomics.
For This compound , the large, relatively non-polar quinazolinone scaffold could influence selectivity. It might be less reactive towards charged nucleophiles like lysine, aspartic acid, and glutamic acid due to unfavorable electrostatic and steric interactions. However, its hydrophobicity could potentially favor interactions within hydrophobic pockets of proteins, leading to a different off-target profile. Rigorous experimental validation would be required to characterize these effects.
Stability of the Resulting Thioether Bond
Both reagents form stable thioether bonds. The S-carboxyamidomethyl-cysteine formed by IAM is exceptionally stable and withstands the harsh conditions of peptide analysis, including strong acids and enzymatic digestion.[1] The S-benzyl thioether that would be formed by the quinazolinone derivative is also very robust.[12] While stable to most conditions in proteomics, benzyl thioethers can be cleaved under specific, harsh conditions like treatment with anhydrous HF, though this is not a concern for standard proteomics workflows.[12]
Section 3: Experimental Protocols and Design Considerations
A protocol's trustworthiness comes from its rationale. Here we provide a benchmark protocol for IAM and a proposed, validation-focused protocol for the investigational quinazolinone reagent.
Experimental Workflow: The Core Logic
The fundamental workflow for cysteine alkylation is a two-step process that is independent of the specific alkylating agent used. The causality is simple: disulfide bonds must first be broken (Reduction) to expose free thiols, which are then permanently capped (Alkylation) to prevent re-oxidation.
Caption: General workflow for protein reduction and alkylation.
Protocol 1: Benchmark In-Solution Alkylation with Iodoacetamide (IAM)
This protocol is a standard, self-validating method widely used in proteomics sample preparation.[14][15]
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Reagent: 500 mM Iodoacetamide (IAM) in water (prepare fresh, protect from light)
-
Quenching Reagent: 500 mM DTT
-
HPLC-grade water
Procedure:
-
Solubilization: Ensure your protein sample (e.g., 1 mg) is fully solubilized in the buffer.
-
Reduction: Add the 500 mM DTT stock solution to a final concentration of 5 mM. Incubate for 45 minutes at 56°C.
-
Rationale: This step uses heat and a chemical reductant to break all disulfide bonds, exposing the cysteine thiols.
-
-
Cooling: Allow the sample to cool to room temperature. This prevents heat-induced side reactions during alkylation.
-
Alkylation: Add the 500 mM IAM stock solution to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.
-
Rationale: A molar excess of IAM ensures complete alkylation. IAM is light-sensitive, so performing this step in the dark is critical for consistent results.[15]
-
-
Quenching: Add the 500 mM DTT stock solution to an additional final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.
-
Rationale: This step consumes any unreacted IAM, preventing it from modifying reagents added in downstream steps (e.g., trypsin).
-
-
Downstream Processing: The sample is now ready for buffer exchange, enzymatic digestion, and mass spectrometry analysis.
Protocol 2: Proposed Starting Protocol for this compound
This protocol is investigational. The key is to first validate the reagent's basic properties and then systematically optimize the reaction.
A. Pre-Protocol Validation (Mandatory First Steps):
-
Solubility Testing: Attempt to dissolve the compound at a high concentration (e.g., 500 mM) in various solvents (water, DMSO, DMF) and then determine its maximum solubility in your chosen protein buffer. This is critical, as poor solubility will prevent effective alkylation.
-
Stability Assessment: Once in solution, assess its stability over a typical experimental timeframe at room temperature. Monitor for precipitation or color change.
B. Proposed Alkylation Protocol:
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent: 500 mM DTT
-
Alkylation Reagent: Saturated or 500 mM stock of this compound in a suitable solvent (e.g., DMSO).
-
Quenching Reagent: 500 mM DTT
Procedure:
-
Reduction: Perform the reduction step exactly as described in the IAM protocol.
-
Alkylation (Optimization Required): Add the quinazolinone stock solution to the desired final concentration. A good starting point is a similar molar excess to IAM (e.g., 14-15 mM), but this must be optimized. Incubate at room temperature in the dark.
-
Rationale & Optimization: The optimal concentration and time are unknown. A time-course experiment (e.g., 15, 30, 60, 120 minutes) and a concentration-course experiment (e.g., 5, 10, 20, 40 mM) should be performed and analyzed by mass spectrometry to determine the point of maximum cysteine alkylation with minimal off-target modification.
-
-
Quenching: Quench the reaction with excess DTT as in the IAM protocol.
-
Analysis: Analyze the results via mass spectrometry, specifically searching for the expected mass modification on cysteine (+252.08 Da) and monitoring for off-target modifications on other residues.
Section 4: Visualizing the Reaction Mechanisms
Understanding the chemical transformation at the molecular level is key to appreciating the function of these reagents.
Caption: SN2 mechanism of cysteine alkylation by Iodoacetamide.
Caption: Predicted SN2 mechanism for the quinazolinone reagent.
Conclusion and Future Outlook
This guide provides a comprehensive comparison between the established alkylating agent, iodoacetamide, and a potential, structurally distinct alternative, this compound.
-
Iodoacetamide remains the undisputed benchmark. Its high reactivity, small size, and decades of well-documented performance make it a reliable and trustworthy choice for routine cysteine alkylation.[1][2][6] While it has known off-target effects, these are well-characterized and can be managed under optimized conditions.
-
This compound is an intriguing but unvalidated challenger. Based on first principles of chemical reactivity, its benzylic bromide moiety should make it a potent alkylating agent. Its significant steric bulk and hydrophobicity are key differentiating factors that could potentially offer a different selectivity profile, but may also introduce challenges related to solubility and steric accessibility.
For researchers and drug development professionals, the choice is clear. For established, validated workflows where consistency is paramount, iodoacetamide is the recommended reagent. For those engaged in novel methodology development or seeking unique chemical probes, This compound represents an opportunity for investigation. However, its adoption would require a rigorous, ground-up validation of its solubility, stability, reaction kinetics, and on- and off-target reactivity before it could be considered a trustworthy tool in the molecular biologist's arsenal.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. nbinno.com [nbinno.com]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 15. bio-rad.com [bio-rad.com]
Comparison Guide: Confirming the Covalent Mechanism of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one via Mutagenesis
Introduction: Deconstructing the Hypothesis
The compound 6-(bromomethyl)-2-methylquinazolin-4(3H)-one belongs to the quinazolinone class of molecules, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2][3] The key to its mechanism, however, likely lies in its unique substituent: the 6-(bromomethyl) group.
This functional group is a potent electrophile, strongly suggesting that the compound is not a classical reversible inhibitor but a covalent inhibitor . The central hypothesis is that this molecule exerts its biological effect through a two-step process: first, it reversibly binds to a specific pocket on its target protein, and second, the electrophilic bromomethyl group forms a permanent, covalent bond with a nearby nucleophilic amino acid residue, such as a cysteine, lysine, or histidine.[4][5]
This guide provides a comprehensive, logic-driven workflow for definitively testing this hypothesis using site-directed mutagenesis—the gold standard for validating the specific interaction between a covalent drug and its intended target protein.[6][7] We will compare the activity of this compound against the wild-type (WT) target protein and a rationally designed, non-reactive mutant.
Proposed Covalent Inhibition Mechanism
The diagram below illustrates the hypothesized mechanism. The quinazolinone core directs the molecule to the protein's binding pocket through non-covalent interactions. Once optimally positioned, the bromomethyl "warhead" is attacked by a nucleophilic residue (e.g., the thiol group of a cysteine), forming an irreversible covalent adduct and inactivating the protein.
Caption: Hypothesized two-step covalent inhibition mechanism.
The Core Strategy: Mutagenesis as a Definitive Test
To validate our hypothesis, we must demonstrate that the compound's activity is contingent upon the presence of the target nucleophilic residue. Site-directed mutagenesis is the ideal tool for this purpose.[8][9] By mutating the target cysteine (or other nucleophile) to an amino acid that cannot be covalently modified, such as alanine or serine, we can effectively remove the "landing pad" for the covalent warhead.
If the compound is significantly less potent against the mutant protein compared to the wild-type, it provides powerful evidence that its mechanism of action relies on covalent modification of that specific residue.[6]
This section outlines the complete experimental workflow, from designing the mutant to interpreting the final data.
Experimental Workflow Overview
Caption: A comprehensive workflow for mechanism validation via mutagenesis.
Experimental Protocols & Data Interpretation
This section provides detailed methodologies and explains how to interpret the resulting data. For this guide, we will assume the target protein is "Protein X" and the putative nucleophilic residue is Cysteine-285 (Cys285).
Protocol 1: Site-Directed Mutagenesis of Protein X (Cys285Ala)
This protocol uses a PCR-based method to introduce the C285A mutation into an expression plasmid containing the gene for wild-type Protein X.
Rationale: We choose an Alanine (Ala) substitution because it is small and chemically inert, minimizing the risk of disrupting protein folding or overall structure while effectively removing the nucleophilic thiol group of Cysteine (Cys).[6]
Step-by-Step Methodology:
-
Primer Design: Design a pair of complementary mutagenic primers (~25-45 bp) containing the desired mutation (TGC codon for Cys changed to GCC for Ala). The mutation should be in the center of the primer with ~10-15 bp of correct sequence on both sides.
-
PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase, the wild-type Protein X plasmid as a template, and the mutagenic primers. The reaction will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with a restriction enzyme (e.g., DpnI) that specifically targets methylated and hemimethylated DNA. Since the template plasmid isolated from E. coli is methylated, it will be digested, while the newly synthesized, unmethylated mutant plasmid will remain intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired C285A mutation and the absence of any other mutations by Sanger sequencing.
Protocol 2: Cellular Activity Assay
This protocol measures the cytotoxic or anti-proliferative effect of the compound on cells expressing either WT Protein X or the C285A mutant.
Rationale: By comparing the dose-response curves, we can quantify the impact of the mutation on the compound's potency. A significant increase in the IC50 value for the mutant-expressing cells indicates resistance to the compound, supporting the covalent mechanism.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Seed a suitable human cell line (e.g., HEK293T) in 96-well plates. Transfect separate sets of wells with plasmids encoding: (a) Wild-Type Protein X, (b) C285A Mutant Protein X, and (c) an empty vector control.
-
Protein Expression: After 24-48 hours, confirm the expression of WT and mutant proteins via Western Blotting to ensure comparable expression levels. This is a critical control step.
-
Compound Treatment: Treat the transfected cells with a serial dilution of this compound. Also include a vehicle-only (e.g., DMSO) control.
-
Viability Measurement: After a set incubation period (e.g., 72 hours), measure cell viability using a standard method like the MTT assay or a luminescence-based assay such as CellTiter-Glo®.
-
Data Analysis: Normalize the viability data to the vehicle-only control. Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.
Data Interpretation and Comparative Analysis
The primary output of the cellular assay is the IC50 value, which represents the concentration of the compound required to inhibit cell viability by 50%. The comparison between the WT and mutant conditions is the key to confirming the mechanism.
Control Compounds: To build a robust case, it is crucial to include control compounds:
-
Non-Covalent Analog: A version of the compound where the bromomethyl group is replaced with a non-reactive methyl group. This compound should retain similar potency against both WT and mutant proteins, proving that the quinazolinone scaffold itself binds to the target.
-
Known Non-Covalent Inhibitor: A structurally unrelated inhibitor of Protein X, if available. This should also show no significant change in potency between WT and mutant.
Expected Results for Confirmation of Covalent Mechanism:
| Condition / Compound | Target Protein | Expected IC50 | Interpretation |
| 6-(bromomethyl)-quinazolinone | Wild-Type Protein X | 10 nM | Potent activity against the native target. |
| 6-(bromomethyl)-quinazolinone | C285A Mutant Protein X | > 5,000 nM | >500-fold shift. Loss of potency indicates the compound requires Cys285 to act. |
| Non-Covalent Analog | Wild-Type Protein X | 500 nM | Shows the baseline affinity of the scaffold. |
| Non-Covalent Analog | C285A Mutant Protein X | 600 nM | No significant shift; binding is independent of Cys285. |
| Empty Vector Control | N/A | > 10,000 nM | Compound does not have off-target effects at relevant concentrations in this cell line. |
A significant rightward shift (>100-fold) in the IC50 curve for the mutant-expressing cells is considered strong evidence of a covalent mechanism targeting the mutated residue.
Caption: Decision tree for interpreting experimental results.
Alternative and Complementary Validation Techniques
While mutagenesis is the definitive test for the role of a specific residue, other methods can provide complementary evidence.
| Technique | Question Answered | Comparison to Mutagenesis |
| Intact Protein Mass Spectrometry | Does the compound form a covalent adduct with the protein? | Complementary. Confirms that a covalent bond is formed and can determine the stoichiometry (how many drug molecules bind per protein). It does not, however, prove that this specific modification is responsible for the biological activity.[10] |
| Chemical Proteomics (ABPP) | What are the on- and off-targets of the compound across the entire proteome? | Orthogonal. Provides a global view of selectivity.[11] It can identify the target protein in an unbiased manner but does not provide the same functional evidence for a specific residue's role as mutagenesis does. |
| X-ray Crystallography | What is the 3D structure of the compound bound to the protein? | Complementary. Can provide atomic-level visual confirmation of the covalent bond to a specific residue, offering the highest level of structural proof. However, it is technically demanding and does not directly measure functional consequences in a cellular context. |
Conclusion
Confirming the mechanism of action for a covalent inhibitor like this compound is a critical step in its development as a chemical probe or therapeutic agent. The workflow described in this guide, centered on site-directed mutagenesis, provides a robust and definitive method for this purpose. By demonstrating a dramatic loss of potency upon mutation of the target nucleophilic residue (e.g., Cys285Ala), researchers can confidently conclude that the compound's efficacy is driven by a specific, targeted covalent interaction. This rigorous validation is essential for ensuring that the observed biological effects are truly on-target, paving the way for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A screen to identify drug resistant variants to target-directed anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, a brominated heterocyclic compound, requires careful handling and specific disposal procedures due to its potential hazards. This guide synthesizes technical data, field-proven insights, and regulatory considerations to provide a comprehensive operational plan.
Immediate Safety and Hazard Summary
-
Acute Oral Toxicity : May be harmful if swallowed.[1]
-
Skin Irritation : Can cause skin irritation.[2]
-
Eye Irritation : May cause serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation.[3]
Given these potential hazards, all waste materials contaminated with this compound must be treated as hazardous chemical waste. The brominated nature of the molecule places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form persistent environmental pollutants if not handled correctly.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound or its waste, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety goggles and a face shield | To protect against splashes and accidental eye contact.[1] |
| Body Protection | A properly fitted laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | N95 dust mask or respirator | Recommended when handling the compound as a powder outside of a chemical fume hood to prevent respiratory irritation.[1] |
Waste Management: A Step-by-Step Operational Plan
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration at a permitted hazardous waste facility is the preferred final disposal method.
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in a safe disposal workflow. All waste containing this compound must be classified as Hazardous Halogenated Organic Chemical Waste .
Workflow for Waste Segregation:
Caption: Workflow for segregating solid and liquid waste at the point of generation.
Step 2: Containerization and Labeling
-
Container Selection : Use a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name: "this compound" and an approximate concentration or quantity. Do not use abbreviations.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.
-
The SAA should be in a well-ventilated area, away from general laboratory traffic.
-
Crucially, segregate this halogenated organic waste from other waste streams, especially from strong oxidizing agents, acids, and bases , unless compatibility has been confirmed.
Step 4: Arranging for Disposal
-
Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate description of the waste.
-
Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.
Decontamination and Spill Management
Due to the potential hazards of this compound, it is prudent to follow procedures for handling cytotoxic compounds for decontamination.
Surface Decontamination
For routine cleaning of work surfaces where the compound has been handled:
-
Initial Cleaning : Wipe the surface with water to remove any visible residue.[4]
-
Detergent Wash : Follow with a detergent solution to further clean the area.
-
Solvent Wipe : A final wipe with 70% isopropyl alcohol can be used for general surface decontamination.[4]
-
Waste Disposal : All cleaning materials (wipes, absorbent pads) must be disposed of as solid hazardous waste as described in Section 3.
Spill Response
In the event of a spill, immediate and appropriate action is required:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE : Wear the appropriate PPE as outlined in Section 2 before attempting to clean the spill.
-
Containment : For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, surround the area with an inert absorbent material.
-
Cleanup : Carefully collect the absorbent material and spilled substance using scoops or other appropriate tools. Place all contaminated materials into a designated hazardous waste container.
-
Final Decontamination : Decontaminate the spill area using the surface decontamination procedure described above.
Decision Tree for Disposal Path:
Caption: Decision-making workflow for the proper disposal of waste.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—meticulous segregation, proper containerization and labeling, and compliant storage—researchers can mitigate risks and ensure that this hazardous material is managed safely from cradle to grave. Always consult your institution's specific EHS guidelines and the Safety Data Sheet for any chemical before use.
References
A Senior Application Scientist's Guide to Handling 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Introduction: Understanding the Risk Profile
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is a heterocyclic compound whose structure demands a high degree of caution. While detailed toxicological data for this specific molecule is not widely published, its chemical architecture provides critical clues to its potential hazards. The presence of a bromomethyl group (-CH₂Br) immediately classifies it as a potential alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, including DNA.[1][2] This reactivity is the basis for the therapeutic use of some alkylating agents in chemotherapy, but it also renders them potentially mutagenic, carcinogenic, and cytotoxic to healthy cells.[1][3]
Furthermore, compounds containing a bromomethyl group are often potent lachrymators, causing severe irritation and tearing upon contact with the eyes.[4][5] Therefore, all handling procedures must be designed to rigorously prevent exposure through inhalation, skin contact, and ingestion. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk minimization and procedural validation.
Core Principles of Safe Handling
All operations involving this compound must adhere to two fundamental principles:
-
Containment: The compound must be physically contained at all times to prevent its release into the laboratory environment. This is primarily achieved through the mandatory use of certified engineering controls.
-
Avoidance of Contact: A carefully selected barrier of personal protective equipment (PPE) is required to prevent any direct contact with the substance, whether in solid or solution form.
Part 1: Engineering Controls & Personal Protective Equipment (PPE) Protocol
The first line of defense is always engineering controls, with PPE serving as the essential final barrier. The selection of appropriate PPE is dictated by the specific procedure being performed.
Mandatory Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). The fume hood contains aerosolized particles and vapors, preventing them from entering the breathing zone of the operator.
Personal Protective Equipment (PPE) Ensemble
The required PPE varies based on the scale and nature of the operation. The following table summarizes the minimum requirements for common laboratory tasks. The causality behind each choice is critical for understanding and ensuring compliance.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing Solid (<1g) | Double Nitrile Gloves | Safety Goggles & Face Shield | N95 Respirator | Chemical-Resistant Lab Coat |
| Weighing Solid (>1g) | Double Nitrile Gloves | Safety Goggles & Face Shield | Half-Mask Respirator with P100/Organic Vapor Cartridges | Chemical-Resistant Lab Coat |
| Handling Solutions | Double Nitrile Gloves | Safety Goggles | Not required inside fume hood | Chemical-Resistant Lab Coat |
| Large Scale Reaction (>5g) | Neoprene or Butyl Gloves over Nitrile | Safety Goggles & Face Shield | Half-Mask Respirator with P100/Organic Vapor Cartridges | Chemical-Resistant Apron over Lab Coat |
| Spill Cleanup | Neoprene or Butyl Gloves over Nitrile | Safety Goggles & Face Shield | Full-Face Respirator with P100/Organic Vapor Cartridges | Chemical-Resistant Suit or Coveralls (e.g., Tyvek)[6] |
Rationale for PPE Selection:
-
Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against incidental contact. The outer glove is removed immediately upon suspected contamination, protecting the inner glove and the user's skin. For handling larger quantities or during procedures with a higher risk of splashes, more resistant materials like neoprene or butyl rubber are recommended over the inner nitrile glove.[7]
-
Eye and Face Protection: The lachrymatory nature of bromomethyl compounds necessitates stringent eye protection.[4] Safety goggles that form a seal around the eyes are mandatory to protect against fine powders and vapors.[7] A face shield must be worn over the goggles, especially when handling the solid, to protect the entire face from splashes or accidental dispersal.[6]
-
Respiratory Protection: When handling the solid powder, there is a significant risk of inhaling fine, aerosolized particles. An N95 respirator is the minimum requirement for small quantities. For larger amounts, a half-mask or full-face respirator with combination P100 (particulate) and organic vapor cartridges provides a higher level of protection against both powders and any potential vapors.[6][8]
-
Body Protection: A standard cotton lab coat is insufficient. A chemical-resistant lab coat, often made of polyester or a treated fabric, should be used. For larger-scale operations or spill response, a chemical-resistant apron or a disposable coverall provides an additional, necessary layer of protection.[6]
Part 2: Operational and Disposal Plans
Step-by-Step Handling Protocol (Weighing Solid)
-
Preparation: Don the complete, appropriate PPE ensemble for the scale of work before entering the designated work area. Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place a plastic-backed absorbent liner on the floor of the fume hood to contain any minor spills. Place all necessary equipment (spatula, weigh paper/boat, container) inside the hood.
-
Weighing: Tare the balance with the receiving container on top. Carefully open the stock bottle of this compound. Using a clean spatula, transfer the desired amount of solid to the receiving container. Avoid any puffing of the powder. Close the stock bottle immediately.
-
Cleanup: Once the desired mass is obtained, carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol or acetone). Dispose of the cloth and any contaminated weigh paper into a designated solid hazardous waste container inside the fume hood.
-
Doffing: Remove the outer pair of gloves and dispose of them in the hazardous waste container. With the inner gloves still on, exit the immediate work area. Follow the proper doffing procedure for the remaining PPE in a designated area. Wash hands and forearms thoroughly with soap and water.
Spill and Emergency Procedures
-
Minor Spill (Solid, <1g, inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (at minimum, that required for large-scale solid handling), gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully wet the absorbent material with a suitable solvent (e.g., isopropanol) to prevent dust generation.
-
Collect the material using a scoop or dustpan and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a soap and water solution, followed by a solvent rinse.
-
-
Major Spill (Any amount outside fume hood):
-
EVACUATE the laboratory immediately. Alert all personnel and activate the nearest fire alarm to initiate a facility-wide evacuation.
-
Close the laboratory doors.
-
Call your institution's emergency response team (e.g., Environmental Health & Safety) from a safe location.
-
Provide the exact name of the chemical, location of the spill, and estimated quantity.
-
DO NOT attempt to clean up a major spill outside of a fume hood unless you are a trained emergency responder.
-
Decontamination and Waste Disposal
Due to the compound's structure, all waste must be treated as hazardous. Brominated organic compounds require specific disposal streams to prevent environmental contamination and ensure regulatory compliance.[9][10]
-
Solid Waste: Contaminated gloves, weigh papers, absorbent pads, and other solid materials must be placed in a clearly labeled, sealed hazardous waste container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a labeled hazardous waste container for "Halogenated Organic Liquid Waste." Never mix with non-halogenated waste streams.
-
Glassware Decontamination: All glassware that has come into contact with the compound must be decontaminated within a fume hood.
-
Rinse the glassware three times with a suitable organic solvent (e.g., acetone). Collect all rinses in the halogenated liquid waste container.
-
Then, wash the glassware with soap and water.
-
Conclusion
The structural alerts within this compound—specifically the bromomethyl group—mandate that it be handled as a hazardous compound with potential mutagenic, lachrymatory, and irritant properties. Adherence to the engineering controls, PPE protocols, and disposal plans outlined in this guide is not merely a recommendation but a requirement for ensuring researcher safety and environmental compliance. By understanding the causality behind these safety measures, scientists can build a deep, intuitive culture of safety that extends beyond the product itself, fostering a secure and productive research environment.
References
- 1. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 2. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. trimaco.com [trimaco.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
